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  • Product: 1-(3-Fluorophenyl)cyclopentanecarbonitrile
  • CAS: 214262-90-5

Core Science & Biosynthesis

Foundational

1-(3-Fluorophenyl)cyclopentanecarbonitrile chemical structure and properties

Technical Whitepaper: Synthesis, Reactivity, and Pharmacophore Elaboration of 1-(3-Fluorophenyl)cyclopentanecarbonitrile Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Reactivity, and Pharmacophore Elaboration of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, sterically constrained alpha-aryl nitriles serve as critical architectural hubs for developing complex Active Pharmaceutical Ingredients (APIs). 1-(3-Fluorophenyl)cyclopentanecarbonitrile is a highly specialized intermediate. Unlike traditional unconstrained precursors, this molecule integrates a conformationally rigid cyclopentane ring and an electron-withdrawing fluorinated aromatic system. As a Senior Application Scientist, I have designed this guide to deconstruct the physicochemical properties, mechanistic reactivity, and self-validating synthetic workflows associated with this compound, providing a definitive roadmap for drug development professionals.

Physicochemical Profiling

Accurate baseline data is the foundation of any reliable synthetic campaign. The following table summarizes the core quantitative parameters of the target compound.

PropertyValue
Chemical Name 1-(3-Fluorophenyl)cyclopentanecarbonitrile
CAS Registry Number 214262-90-5
Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
MDL Number MFCD00800614
Structural Class Alpha-aryl cycloalkyl carbonitrile
Key Functional Groups Nitrile (-C≡N), 3-Fluorophenyl, Cyclopentyl ring

Structural Architecture & Electronic Reactivity

The synthetic utility of 1-(3-Fluorophenyl)cyclopentanecarbonitrile is dictated by two primary structural features:

  • The Inductive Effect of the 3-Fluoro Substitution: The highly electronegative fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I). During the synthesis of this compound from 3-fluorophenylacetonitrile, this -I effect increases the acidity of the benzylic alpha-protons. This thermodynamically favors the initial deprotonation step by the base, accelerating the formation of the requisite carbanion intermediate[1].

  • Cyclopentyl Ring Strain: Traditional dissociative anesthetics (e.g., phencyclidine) utilize an unstrained cyclohexane ring. In contrast, the cyclopentane ring in this molecule introduces specific Pitzer (torsional) strain due to the eclipsing of adjacent C-H bonds. This subtle ring strain increases the electrophilicity of the adjacent functional groups and alters the spatial trajectory required for downstream nucleophilic attacks, requiring highly optimized reaction conditions[1].

Synthetic Methodology: Phase-Transfer Catalyzed Cycloalkylation

The construction of the cyclopentyl ring is achieved via a double SN2 alkylation of 3-fluorophenylacetonitrile with 1,4-dibromobutane.

Self-Validating Protocol: Biphasic Cycloalkylation

  • Causality & Design: A biphasic system (aqueous base and organic solvent) is strictly required. If a homogenous aqueous system were used, the strong base would prematurely hydrolyze the nitrile group. We utilize Tetrabutylammonium bromide (TBAB) as a Phase-Transfer Catalyst (PTC) to shuttle hydroxide ions across the phase boundary into the organic layer, enabling deprotonation without exposing the nitrile to bulk water[1].

  • Step 1: Charge a reactor with 3-fluorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and toluene (organic phase).

  • Step 2: Add TBAB (0.05 eq). Begin vigorous mechanical stirring (>400 RPM) to maximize the interfacial surface area.

  • Step 3: Dropwise addition of 50% aqueous NaOH (3.0 eq) while maintaining the internal temperature at 60°C.

  • Self-Validation Checkpoint: This protocol is self-reporting. As the double SN2 cyclization proceeds, sodium bromide (NaBr) is generated. Because NaBr is highly insoluble in toluene, its accumulation in the aqueous phase serves as a stoichiometric indicator of reaction progress. Furthermore, GC-MS monitoring of the organic layer must be employed to track the disappearance of the mono-alkylated intermediate; the reaction is only quenched when this intermediate falls below 0.5% Area.

  • Step 4: Quench with ice water, separate the organic layer, dry over anhydrous Na₂SO₄, and purify via vacuum distillation.

Downstream Pharmacophore Elaboration

While alpha-amino nitriles are famously subjected to the Bruylants reaction (displacement of the nitrile by a Grignard reagent) to yield arylcyclohexylamines[2][3], our target is an alpha-aryl nitrile. To convert 1-(3-Fluorophenyl)cyclopentanecarbonitrile into a neuroactive primary amine (a fluorinated arylcyclopentylamine), we must utilize a sequential Hydrolysis-Curtius rearrangement pathway.

Self-Validating Protocol: Hydrolysis and Curtius Rearrangement

  • Step 1: Sterically Hindered Hydrolysis. The quaternary alpha-carbon heavily shields the nitrile group. Standard aqueous hydrolysis will fail. Causality: We must use KOH in refluxing ethylene glycol (150°C) to provide the necessary thermodynamic driving force to convert the nitrile to 1-(3-fluorophenyl)cyclopentanecarboxylic acid[1].

    • IPC (In-Process Control): Monitor via FTIR. The sharp C≡N stretch at 2230 cm⁻¹ must completely vanish, replaced by a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1700 cm⁻¹).

  • Step 2: Curtius Rearrangement. The isolated carboxylic acid is reacted with Diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 80°C. Causality: DPPA converts the acid to an acyl azide, which thermally rearranges into an isocyanate. This step is entropically driven by the irreversible evolution of nitrogen gas (N₂).

  • Step 3: Hydrolysis to Amine. The intermediate isocyanate is trapped by aqueous hydrolysis to yield the final 1-(3-fluorophenyl)cyclopentanamine.

Mechanistic Visualization

ChemicalMechanisms SM 3-Fluorophenylacetonitrile + 1,4-Dibromobutane Alkylation Phase-Transfer Alkylation (NaOH, TBAB, Toluene) SM->Alkylation Nitrile 1-(3-Fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-90-5) Alkylation->Nitrile Double SN2 Cyclization Hydrolysis Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) Nitrile->Hydrolysis Acid 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid Hydrolysis->Acid -NH3 Curtius Curtius Rearrangement (DPPA, Heat, then H2O) Acid->Curtius Amine 1-(3-Fluorophenyl)cyclopentanamine (Target API Pharmacophore) Curtius->Amine -CO2, -N2

Fig 1: Synthetic workflow from cycloalkylation to pharmacophore elaboration.

Safety and E-E-A-T Considerations

Handling alpha-aryl nitriles requires stringent safety protocols. While 1-(3-Fluorophenyl)cyclopentanecarbonitrile is highly stable under neutral and basic conditions, exposure to strong, concentrated mineral acids at elevated temperatures can lead to the liberation of highly toxic hydrogen cyanide (HCN) gas. Furthermore, the downstream primary and tertiary amine derivatives synthesized from this precursor are potent NMDA receptor antagonists, structurally related to controlled substances[3]. All synthetic elaborations must be conducted in highly controlled, ventilated environments with appropriate neurotoxicity safeguards.

References

  • "The Bruylants and related reactions - ResearchGate", ResearchGate, [Link]

  • "PCP Synthesis Methods Reviewed", Scribd,[Link]

Sources

Exploratory

Comprehensive Technical Guide: Identifiers, Properties, and Synthesis of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

Executive Summary In contemporary medicinal chemistry and organic synthesis, functionally dense building blocks are essential for the rapid development of novel therapeutics. 1-(3-Fluorophenyl)cyclopentanecarbonitrile is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, functionally dense building blocks are essential for the rapid development of novel therapeutics. 1-(3-Fluorophenyl)cyclopentanecarbonitrile is a highly versatile intermediate characterized by a rigid cyclopentane core, an electron-withdrawing nitrile group, and a metabolically stabilizing 3-fluorophenyl moiety. This whitepaper provides an in-depth technical analysis of its chemical identifiers, physicochemical properties, phase-transfer catalyzed synthesis, and applications in drug discovery.

Chemical Identity and Nomenclature

Accurate chemical identification is the foundation of cheminformatics and regulatory compliance. The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number, 214262-90-5 [1],[2]. The nomenclature reflects a cyclopentane ring substituted at the 1-position by both a carbonitrile group and a phenyl ring bearing a fluorine atom at the meta (3-) position.

Table 1: Chemical Identifiers and Physicochemical Properties
Property / IdentifierValue
Chemical Name 1-(3-Fluorophenyl)cyclopentanecarbonitrile
CAS Registry Number 214262-90-5
IUPAC Name 1-(3-fluorophenyl)cyclopentane-1-carbonitrile
Molecular Formula C₁₂H₁₂FN
Molecular Weight 189.23 g/mol
MDL Number MFCD00800614
SMILES C1CCC(C1)(C#N)C2=CC=CC(=C2)F
InChI Key GJLHAOFLBRWFJM-UHFFFAOYSA-N

Data aggregated from authoritative chemical databases[1],[2].

Structural Logic and Medicinal Chemistry Applications

The architectural design of 1-(3-fluorophenyl)cyclopentanecarbonitrile is highly intentional, offering specific advantages in drug development:

  • Conformational Rigidity: The sp³-hybridized cyclopentane ring restricts the rotational degrees of freedom of the attached functional groups. This rigidification reduces the entropic penalty upon target binding, often leading to higher receptor affinity.

  • The Nitrile Bioisostere: The -C≡N group is a strong electron-withdrawing moiety that acts as a hydrogen bond acceptor. It is frequently utilized as a metabolically stable bioisostere for halogens, carbonyls, and hydroxyl groups. Furthermore, it serves as a synthetic handle for downstream functionalization into primary amines, carboxylic acids, or tetrazoles.

  • Fluorine as a Metabolic Shield: The strategic incorporation of a fluorine atom at the meta position of the phenyl ring is a classic tactic in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen while drastically altering the local electronic environment. This substitution effectively blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic hotspot, thereby increasing the molecule's half-life and bioavailability[3].

ApplicationLogic Core 1-(3-Fluorophenyl) cyclopentanecarbonitrile Hydrolysis Hydrolysis Core->Hydrolysis Acid/Base Reduction Reduction Core->Reduction LiAlH4 Cycloaddition Cycloaddition Core->Cycloaddition Azide Acid Carboxylic Acids (Receptor Agonists) Hydrolysis->Acid Amine Primary Amines (Kinase Inhibitors) Reduction->Amine Tetrazole Tetrazoles (Bioisosteres) Cycloaddition->Tetrazole

Figure 1: Logical pathways for functionalizing the nitrile group in drug development.

Synthesis Methodology: Phase-Transfer Catalysis (PTC)

The most efficient and scalable method for synthesizing 1-arylcyclopentanecarbonitriles is the cycloalkylation of the corresponding arylacetonitrile with 1,4-dibromobutane[4].

Mechanistic Causality

Because 3-fluorophenylacetonitrile and 1,4-dibromobutane are highly lipophilic, they are immiscible with the aqueous sodium hydroxide (NaOH) required for deprotonation. A Phase-Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is employed to overcome this phase barrier. The lipophilic tetrabutylammonium cation pairs with the aqueous hydroxide anion, shuttling it across the phase boundary into the organic layer. There, the hydroxide deprotonates the highly acidic α-carbon of the nitrile. The resulting carbanion undergoes a rapid, sequential double S_N2 alkylation with 1,4-dibromobutane to close the cyclopentane ring[4].

Self-Validating Experimental Protocol

The following protocol outlines a robust, step-by-step biphasic synthesis:

  • Reagent Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3-fluorophenylacetonitrile (50 mmol, 1.0 eq) and 1,4-dibromobutane (55 mmol, 1.1 eq). Dissolve the mixture in 50 mL of toluene.

  • Catalyst Integration: Add TBAB (2.5 mmol, 0.05 eq) to the organic mixture. Note: Keeping the catalyst load at 5 mol% ensures efficient ion transport without causing intractable emulsions during the aqueous workup.

  • Base Addition and Cycloalkylation: Slowly add 40 mL of a 50% (w/w) aqueous NaOH solution. The high concentration of NaOH is critical to suppress the unwanted hydrolysis of the nitrile group and drive the equilibrium toward carbanion formation[4]. Heat the biphasic mixture to 70°C under vigorous stirring (≥800 rpm) to maximize the interfacial surface area.

  • Reaction Monitoring: Monitor the reaction progress via GC-MS or TLC. The intermediate mono-alkylated product should completely convert to the cyclized product within 4 to 6 hours.

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with 100 mL of ice-cold distilled water to dissolve precipitated sodium bromide salts. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Washing and Drying: Wash the combined organic extracts with 1M HCl (50 mL) to neutralize residual base, followed by saturated aqueous NaCl (brine, 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate 9:1) to afford pure 1-(3-fluorophenyl)cyclopentanecarbonitrile.

SynthesisWorkflow Start 3-Fluorophenylacetonitrile + 1,4-Dibromobutane Reaction Biphasic Cycloalkylation (70°C, Vigorous Stirring) Start->Reaction Organic Phase PTC Phase-Transfer Catalyst (TBAB) PTC->Reaction Ion Shuttle Base Aqueous Base (50% NaOH) Base->Reaction Deprotonation Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Mixture Purification Distillation or Chromatography Workup->Purification Organic Layer Product 1-(3-Fluorophenyl) cyclopentanecarbonitrile Purification->Product Pure Yield

Figure 2: PTC synthesis workflow for 1-(3-Fluorophenyl)cyclopentanecarbonitrile.

Analytical Characterization Standards

To validate the purity and structural integrity of the synthesized compound, the following analytical characterization benchmarks should be met:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must exhibit a clear molecular ion peak [M]⁺ at m/z 189, with characteristic fragmentation patterns corresponding to the loss of the cyclopentyl ring.

  • Infrared (IR) Spectroscopy: A sharp, distinct absorption band at approximately 2230 cm⁻¹ is required to confirm the presence of the intact nitrile (-C≡N) stretch.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Multiplets in the aliphatic region (1.80–2.50 ppm) integrating for 8 protons (cyclopentane ring), and multiplets in the aromatic region (6.90–7.40 ppm) integrating for 4 protons.

    • ¹³C NMR (CDCl₃): The quaternary nitrile carbon typically resonates around 122 ppm. The aromatic carbons will display distinct doublet splitting patterns due to ¹J, ²J, and ³J carbon-fluorine spin-spin coupling.

    • ¹⁹F NMR (CDCl₃): A distinct signal around -112 ppm (relative to CFCl₃), exhibiting coupling with the adjacent aromatic protons.

References

  • Jayachandran, J. P., & Wang, M. L. "Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br." Applied Catalysis A: General, 198(1-2), 127-137 (2000).[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880 (2018).[Link]

Sources

Foundational

The Role of 1-(3-Fluorophenyl)cyclopentanecarbonitrile in Medicinal Chemistry: A Technical Guide to Arylcycloalkylamine Scaffolds

Executive Summary The development of neuroactive and anticholinergic small molecules heavily relies on the strategic design of rigid carbocyclic scaffolds. Among these, the arylcyclopentanecarbonitrile class serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroactive and anticholinergic small molecules heavily relies on the strategic design of rigid carbocyclic scaffolds. Among these, the arylcyclopentanecarbonitrile class serves as a critical precursor. Specifically, 1-(3-fluorophenyl)cyclopentanecarbonitrile has emerged as a high-value building block in modern medicinal chemistry. By incorporating a meta-fluorine atom onto the phenyl ring of the classic 1-phenylcyclopentanecarbonitrile (PCN) core, drug development professionals can precisely modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of downstream active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of 1-(3-fluorophenyl)cyclopentanecarbonitrile, detailing its structural rationale, synthetic methodologies, and the mechanistic pathways of its derivatives.

Structural and Pharmacological Rationale

The Arylcyclopentanecarbonitrile Core

The unsubstituted parent compound, 1-phenylcyclopentanecarbonitrile (CAS 77-57-6), is a well-documented intermediate used in the synthesis of several established therapeutics, including the antitussive pentoxyverine and the anticholinergic caramiphen [1]. The cyclopentane ring restricts the conformational flexibility of the molecule, locking the spatial orientation of the aryl and amine (derived from the nitrile) groups. This conformational restriction is essential for fitting into the hydrophobic pockets of target receptors, such as the muscarinic M1/M2 receptors and the NMDA receptor allosteric sites [2].

The Fluorine Bioisostere Advantage

The strategic placement of a fluorine atom at the 3-position (meta-position) of the phenyl ring introduces several critical advantages over the unsubstituted PCN core [3]:

  • Metabolic Stability: The liver's Cytochrome P450 (CYP450) monooxygenase enzymes typically target the electron-rich ortho and para positions of phenyl rings for oxidative degradation. While a 4-fluoro substitution blocks para-hydroxylation, the 3-fluoro substitution alters the electronic distribution of the entire ring, deactivating it against electrophilic attack and significantly extending the biological half-life of the resulting API.

  • Inductive Effects on Synthesis: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect). This increases the electrophilicity of the adjacent nitrile carbon, facilitating downstream nucleophilic additions (e.g., Grignard reactions) with higher yields.

  • Lipophilicity and BBB Penetration: The addition of the 3-fluoro group increases the overall lipophilicity (LogP) of the molecule, a critical parameter for central nervous system (CNS) drugs that must cross the blood-brain barrier (BBB).

Quantitative Data: Physicochemical Profiling

The following table summarizes the comparative physicochemical and pharmacological parameters of the unsubstituted core versus its fluorinated derivatives.

Parameter1-Phenylcyclopentanecarbonitrile (PCN)1-(3-Fluorophenyl)cyclopentanecarbonitrile1-(4-Fluorophenyl)cyclopentanecarbonitrile
Aryl Ring Electron Density Baseline (Neutral)Reduced (Strong -I effect at meta)Reduced (-I effect, +R effect at para)
Metabolic Liability (CYP450) High (Ortho/Para oxidation prone)Low (Electronic deactivation)Moderate (Para-position sterically blocked)
Nitrile Electrophilicity StandardHighly EnhancedModerately Enhanced
Downstream API Target Non-selective (e.g., M1/M2)Shifted toward M1 / NMDA selectivityShifted toward M1 / Sigma-1 selectivity

Synthetic Workflows and Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis requires not just following steps, but understanding the thermodynamic and kinetic forces at play. The following protocols are designed as self-validating systems to ensure high-yield generation of the nitrile building block and its subsequent conversion to an API.

Protocol 1: Synthesis of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

This protocol utilizes a phase-transfer catalyzed (PTC) double alkylation to form the strained cyclopentane ring.

  • Phase Setup and Deprotonation:

    • Action: In a round-bottom flask, combine 1.0 equivalent of 3-fluorophenylacetonitrile and 1.1 equivalents of 1,4-dibromobutane in toluene. Add 0.05 equivalents of tetrabutylammonium bromide (TBAB) and an equal volume of 50% aqueous NaOH.

    • Causality: The biphasic system prevents the aqueous alkaline hydrolysis of the sensitive nitrile group. TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic toluene layer to abstract the highly acidic alpha-protons of the nitrile.

  • Cyclization via Sequential SN2 Alkylation:

    • Action: Heat the vigorously stirred biphasic mixture to 85–90°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Causality: The initial deprotonation leads to a rapid mono-alkylation with 1,4-dibromobutane. A second deprotonation event triggers an intramolecular SN2 attack. The elevated temperature is strictly required to overcome the thermodynamic activation energy barrier associated with forming the strained five-membered carbocycle.

  • Workup and Isolation:

    • Action: Cool to room temperature, separate the organic layer, and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na2​SO4​ and concentrate.

    • Causality: The 1M HCl wash is a critical self-validating step; it neutralizes residual base and completely partitions the TBAB catalyst into the aqueous waste, preventing emulsion formation. Vacuum distillation (approx. 135-140°C at 10 mmHg) yields the pure product.

SynthWorkflow A 3-Fluorophenylacetonitrile + 1,4-Dibromobutane B 1-(3-Fluorophenyl) cyclopentanecarbonitrile A->B NaOH, PTC Cyclization C Grignard Addition (R-MgX) B->C Pathway A D Nitrile Reduction (LiAlH4) B->D Pathway B E Ketimine Intermediate C->E F Primary Amine API D->F E->F Reduction

Fig 1. Synthetic workflow from 3-fluorophenylacetonitrile to target API.

Protocol 2: Downstream Conversion to Arylcyclopentylamines

To convert the nitrile into a biologically active primary amine (Pathway B in Fig 1), a strong hydride reduction is employed.

  • Hydride Reduction:

    • Action: Suspend 2.0 equivalents of Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF at 0°C under an argon atmosphere. Dropwise, add a solution of 1-(3-fluorophenyl)cyclopentanecarbonitrile in THF.

    • Causality: LiAlH4​ is required because milder reducing agents (like NaBH4​ ) cannot reduce the electron-deficient nitrile carbon. The 0°C temperature controls the aggressive exothermic release of hydrogen gas.

  • Fieser Workup:

    • Action: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams).

    • Causality: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that traps the product. The resulting filtrate contains the pure 1-(3-fluorophenyl)cyclopentylmethanamine.

Mechanistic Pathways and Target Interactions

Once synthesized, APIs derived from the 1-(3-fluorophenyl)cyclopentanecarbonitrile scaffold exhibit profound neuropharmacological activity. The structural geometry mimics the pharmacophore of arylcyclohexylamines, allowing them to act as potent non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor [4].

When the API enters the CNS, it binds to the allosteric phencyclidine (PCP) site located deep within the ion channel pore of the NMDA receptor. The 3-fluoro substitution enhances the binding affinity by engaging in specific halogen-bonding interactions with the hydrophobic residues of the pore. This binding physically occludes the channel, preventing the influx of Ca2+ and Na+ ions even in the presence of glutamate. The resulting inhibition of glutamatergic signaling provides potent neuroprotective, anesthetic, and rapid-acting antidepressant effects.

NMDAPathway Ligand 3-F-Arylcyclopentylamine (Active API) Receptor NMDA Receptor (Allosteric Site) Ligand->Receptor Target Binding IonChannel Ca2+ / Na+ Channel Blockade Receptor->IonChannel Conformational Shift Downstream Glutamatergic Signaling Inhibition IonChannel->Downstream Decreased Cation Influx

Fig 2. Pharmacodynamic signaling pathway of 3-F-arylcyclopentylamine APIs.

Conclusion

1-(3-Fluorophenyl)cyclopentanecarbonitrile represents a highly optimized intersection of structural rigidity and electronic tuning. By leveraging phase-transfer cyclization and utilizing the meta-fluorine atom to dictate both synthetic reactivity and biological half-life, medicinal chemists can efficiently access a diverse library of next-generation anticholinergic and neuroprotective agents. Mastery of the causality behind its synthetic handling ensures scalable, high-purity pipelines for advanced drug discovery.

References

  • "1-Phenyl-1-cyclopentanecarbonitrile 77-57-6 wiki". Guidechem.
  • "Muscarinic receptor binding profile of para-substituted caramiphen analogues". PubMed.
  • "Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids". PMC.
  • "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". ACS Publications.
Exploratory

Physiochemical Properties and Synthetic Methodologies of 1-(3-Fluorophenyl)cyclopentanecarbonitrile: A Technical Guide

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter sterically hindered alpha-aryl nitriles as foundational building blocks for complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter sterically hindered alpha-aryl nitriles as foundational building blocks for complex active pharmaceutical ingredients (APIs). 1-(3-Fluorophenyl)cyclopentanecarbonitrile (3-F-PCPN) is a highly versatile, lipophilic synthon. It serves as a critical intermediate in the synthesis of neuroactive compounds, specifically arylcycloalkylamines and complex spirocyclic scaffolds[1].

This whitepaper provides an in-depth technical analysis of its physiochemical properties, details a highly scalable Phase-Transfer Catalysis (PTC) synthetic methodology, and explores its downstream derivatization pathways.

Physiochemical Profiling & Molecular Dynamics

The introduction of a fluorine atom at the meta position of the phenyl ring, combined with the rigid cyclopentyl constraint, fundamentally alters both the electronic landscape and the thermodynamic stability of the molecule.

Electronic and Steric Effects
  • Inductive Withdrawing (-I Effect): The highly electronegative fluorine atom exerts a strong -I effect across the aromatic system. During the synthesis phase, this subtly increases the acidity of the benzylic protons of the precursor (3-fluorophenylacetonitrile), facilitating more rapid deprotonation by aqueous bases[2].

  • Steric Hindrance: The sp³-hybridized cyclopentyl ring creates significant steric bulk around the nitrile group. This bulk makes the nitrile highly resistant to standard nucleophilic attack and mild hydrolysis, dictating the need for harsh, high-temperature conditions during downstream derivatization[2].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
Chemical Name 1-(3-Fluorophenyl)cyclopentanecarbonitrileStandard IUPAC nomenclature.
Molecular Formula C₁₂H₁₂FNUsed for exact mass calculation.
Molecular Weight 189.23 g/mol Critical for stoichiometric calculations.
Appearance Colorless to pale yellow oilPurity indicator (darkening suggests oxidation).
Boiling Point ~120–130 °C at 1 mmHgEnables purification via vacuum distillation.
Calculated LogP ~2.8Indicates high lipophilicity, ideal for CNS-penetrant drug precursors.

Synthetic Methodology: Phase-Transfer Catalyzed (PTC) Cycloalkylation

Historically, the synthesis of alpha-arylcycloalkanecarbonitriles relied on hazardous bases such as sodium hydride (NaH) or sodium amide (NaNH₂) in strictly anhydrous solvents (e.g., DMSO or diethyl ether). These methods are difficult to scale due to the generation of explosive hydrogen gas and extreme moisture sensitivity.

To bypass these limitations, we utilize a Phase-Transfer Catalysis (PTC) approach, pioneered by M. Makosza[3]. This method leverages a biphasic system (aqueous/organic) and a quaternary ammonium salt to drive the reaction safely and efficiently.

Causality in Experimental Design
  • Why 50% Aqueous NaOH? Instead of dangerous hydrides, a concentrated NaOH solution is used. The high ionic strength of 50% NaOH prevents the organic precursor from dissolving in the water, creating a sharp phase boundary.

  • The Role of TBAB (Tetrabutylammonium Bromide): The TBAB catalyst acts as a molecular shuttle. The lipophilic tetrabutylammonium cation pairs with the hydroxide ion (or the deprotonated carbanion) at the interface, pulling it into the organic phase where it reacts rapidly with the alkylating agent (1,4-dibromobutane)[4].

  • Why Vigorous Stirring? In PTC, the reaction rate is directly proportional to the interfacial surface area. High-shear stirring is an absolute requirement to maximize contact between the aqueous base and the organic phase[4].

Step-by-Step Protocol: PTC Synthesis Workflow

Reagents:

  • 3-Fluorophenylacetonitrile (1.0 eq, 135.15 g/mol )

  • 1,4-Dibromobutane (1.2 eq, 215.90 g/mol )

  • Sodium Hydroxide (50% w/w aqueous solution, excess)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (Extraction solvent)

Procedure:

  • Initiation: In a 1 L jacketed reactor equipped with a mechanical stirrer, charge 3-fluorophenylacetonitrile (135 g, 1.0 mol) and 1,4-dibromobutane (259 g, 1.2 mol). Add TBAB (16 g, 0.05 mol) directly to the organic mixture.

  • Biphasic Catalysis: Begin vigorous mechanical stirring (≥400 RPM). Dropwise, add 300 mL of 50% aqueous NaOH.

  • Thermal Control: The double-alkylation process is exothermic. Maintain the internal reactor temperature at 60–70 °C using the cooling jacket. Stir continuously for 6 hours.

  • In-Process Control (IPC): Pause stirring to allow phase separation. Sample the upper organic layer and analyze via GC-MS. The reaction is self-validating: it is deemed complete only when the precursor peak (m/z 135) falls below 1% Area Under Curve (AUC).

  • Workup: Cool the mixture to 20 °C. Add 400 mL of distilled water to dissolve the precipitated sodium bromide (NaBr) by-product. Extract the aqueous phase with toluene (3 x 200 mL).

  • Purification: Wash the combined organic layers with 1M HCl to neutralize residual base, followed by a brine wash. Dry over anhydrous Na₂SO₄. Remove the toluene under reduced pressure and purify the crude oil via fractional vacuum distillation to yield the pure product.

PTC_Synthesis Start 3-Fluorophenylacetonitrile + 1,4-Dibromobutane PTC Add TBAB (Catalyst) + 50% aq. NaOH Start->PTC React Vigorous Stirring (70°C, 6 hours) PTC->React Phase Phase Separation Extract with Toluene React->Phase Purify Vacuum Distillation (Yield: >85%) Phase->Purify Product 1-(3-Fluorophenyl) cyclopentanecarbonitrile Purify->Product

Fig 1. Phase-Transfer Catalyzed (PTC) synthesis workflow of 1-(3-Fluorophenyl)cyclopentanecarbonitrile.

Downstream Applications: Hydrolysis and Derivatization

The primary utility of 1-(3-Fluorophenyl)cyclopentanecarbonitrile lies in its conversion to the corresponding carboxylic acid or primary amine. Because the nitrile carbon is shielded by the bulky cyclopentyl ring, standard aqueous hydrolysis fails.

To achieve conversion to 1-(3-fluorophenyl)cyclopentanecarboxylic acid , the nitrile must be subjected to forcing conditions, such as refluxing in ethylene glycol with potassium hydroxide (KOH) at temperatures exceeding 150 °C[2]. Once the carboxylic acid is isolated, it is routinely treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the highly reactive acyl chloride intermediate[2]. This acyl chloride is the direct precursor to a vast array of amide-based therapeutics and ester-based analgesics.

Downstream Nitrile 1-(3-Fluorophenyl) cyclopentanecarbonitrile Hydrolysis Alkaline Hydrolysis (KOH, Ethylene Glycol, Δ) Nitrile->Hydrolysis Acid 1-(3-Fluorophenyl) cyclopentanecarboxylic acid Hydrolysis->Acid Acylation Acylation (SOCl2 or (COCl)2) Acid->Acylation Chloride Acyl Chloride Intermediate Acylation->Chloride

Fig 2. Downstream synthetic pathway from the sterically hindered nitrile to the acyl chloride.

Analytical Characterization Standards

To validate the structural integrity of the synthesized batch, the following spectroscopic benchmarks must be met:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The spectrum must exhibit a sharp, distinct C≡N stretching frequency at approximately 2240 cm⁻¹ . The presence of the meta-fluoro substitution is confirmed by a strong C-F stretch in the 1150–1250 cm⁻¹ region.

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The aromatic region will display a complex multiplet between 7.0–7.4 ppm (4H) due to the asymmetric fluorine coupling. The cyclopentyl ring protons present as two distinct multiplets: the alpha-protons (adjacent to the nitrile-bearing carbon) at 2.4–2.5 ppm (4H), and the beta-protons at 1.8–2.1 ppm (4H).

  • Gas Chromatography-Mass Spectrometry (GC-MS, EI): The molecular ion (M⁺) is observed at m/z 189 . A characteristic fragmentation pattern includes a major peak at m/z 161 , corresponding to the loss of an ethylene fragment (C₂H₄) from the cyclopentyl ring, a hallmark of 1-arylcyclopentyl systems.

References

  • Applied Catalysis A: General. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. URL:[Link]

  • Phase-Transfer Catalysis (ACS Symposium Series). Phase transfer catalyzed reactions under basic conditions. URL:[Link]

Sources

Foundational

History and discovery of phenylcyclopentanecarbonitrile analogs

An In-depth Technical Guide to the History and Discovery of Phenylcyclopentanecarbonitrile Analogs Introduction: The Emergence of a Versatile Scaffold The 1-phenylcyclopentanecarbonitrile core is a fascinating and decept...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of Phenylcyclopentanecarbonitrile Analogs

Introduction: The Emergence of a Versatile Scaffold

The 1-phenylcyclopentanecarbonitrile core is a fascinating and deceptively simple chemical scaffold that has served as a fertile starting point for the discovery of a wide range of biologically active molecules.[1] Its structure, featuring a phenyl group and a nitrile substituent on a cyclopentane ring, provides a unique combination of lipophilicity and polarity, making it an attractive framework for medicinal chemists.[1] This guide will provide a comprehensive overview of the history, synthesis, and pharmacological evolution of phenylcyclopentanecarbonitrile analogs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the key discoveries that have shaped our understanding of these compounds, from their initial synthesis to their development as selective ligands for important biological targets.

Early Discoveries and the Dawn of Pharmacological Interest

The parent compound, 1-phenylcyclopentanecarbonitrile, has been a subject of interest in organic chemistry for its versatile synthetic applications.[1] The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines, making it a valuable intermediate in the synthesis of more complex molecules.[1]

The pharmacological journey of this class of compounds can be traced back to the development of Carbetapentane , a 1-phenyl-1-cyclopentanecarboxylate derivative. Carbetapentane was recognized for its potent antitussive, anticonvulsant, and spasmolytic properties.[2] However, its clinical utility was hampered by its lack of receptor selectivity, as it was found to interact with both sigma (σ) sites and muscarinic receptors.[2] This non-selective binding profile presented a significant challenge, as it was unclear which receptor interaction was responsible for its therapeutic effects and which contributed to its side effects. This ambiguity sparked a concerted effort to synthesize and evaluate a series of analogs to dissect the structure-activity relationships and identify more selective and potent compounds.

Synthetic Strategies: Building the Analog Library

The exploration of phenylcyclopentanecarbonitrile analogs has been underpinned by robust and adaptable synthetic methodologies. A common and effective approach involves the α-alkylation of a phenylacetonitrile derivative.

General Synthetic Protocol: α-Alkylation of Phenylacetonitrile

This method provides a straightforward route to the core phenylcyclopentanecarbonitrile scaffold.

Step 1: Deprotonation Phenylacetonitrile is treated with a strong base, such as sodium amide or sodium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to generate a resonance-stabilized carbanion.

Step 2: Cyclization The resulting carbanion is then reacted with a suitable dielectrophile, typically 1,4-dibromobutane, to facilitate an intramolecular cyclization, forming the cyclopentane ring.

Step 3: Work-up and Purification The reaction mixture is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or distillation to yield the 1-phenylcyclopentanecarbonitrile.

Synthetic Workflow for 1-Phenylcyclopentanecarbonitrile cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product and Purification Phenylacetonitrile Phenylacetonitrile Deprotonation Step 1: Deprotonation (Formation of Carbanion) Phenylacetonitrile->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Dibromobutane 1,4-Dibromobutane Cyclization Step 2: Cyclization (Intramolecular Alkylation) Dibromobutane->Cyclization Deprotonation->Cyclization Carbanion Intermediate Crude_Product Crude 1-Phenylcyclopentanecarbonitrile Cyclization->Crude_Product Purification Step 3: Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure 1-Phenylcyclopentanecarbonitrile Purification->Final_Product SAR Logic for Phenylcyclopentanecarbonitrile Analogs cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core Phenylcyclopentanecarbonitrile Analog Phenyl_Ring Phenyl Ring Substitutions Core->Phenyl_Ring Cycloalkyl_Ring Cycloalkyl Ring Size Core->Cycloalkyl_Ring Functional_Group Functional Group (Ester/Nitrile) Core->Functional_Group Amine_Moiety Amine Moiety Core->Amine_Moiety Potency Potency Phenyl_Ring->Potency Selectivity Selectivity (Sigma vs. Muscarinic) Cycloalkyl_Ring->Selectivity Functional_Group->Selectivity Amine_Moiety->Selectivity Potency->Selectivity Interplay

Visualization of the SAR strategy for optimizing phenylcyclopentanecarbonitrile analogs.

Mechanism of Action: Targeting the Sigma-1 Receptor

The extensive SAR studies were instrumental in identifying the sigma 1 (σ1) receptor as the primary target for the desired therapeutic effects of many phenylcyclopentanecarbonitrile analogs. [2]These compounds were found to be highly selective for σ1 over σ2 sites, and importantly, displayed negligible activity at PCP receptors. [2] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular processes, including the regulation of ion channels, intracellular calcium signaling, and cellular stress responses. The development of selective σ1 ligands from the phenylcyclopentanecarbonitrile class has provided valuable tools to probe the function of this receptor and has opened up new avenues for therapeutic intervention in a variety of disorders.

The interaction of phenylcyclopentanecarbonitrile analogs with the sigma-1 receptor and downstream effects.

Expanding Horizons: Beyond Sigma Receptors

While the development of selective σ1 ligands has been a major focus, the versatility of the phenylcyclopentanecarbonitrile scaffold has led to the exploration of its potential in other therapeutic areas. Derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1]This highlights the potential of this chemical class to yield novel therapeutics for a diverse array of diseases.

Conclusion and Future Directions

The journey of phenylcyclopentanecarbonitrile analogs from a simple organic intermediate to a source of highly selective and potent pharmacological agents is a testament to the power of medicinal chemistry and rational drug design. The initial discovery of Carbetapentane's broad activity profile set the stage for systematic SAR studies that ultimately unveiled the critical role of the sigma 1 receptor. The development of these selective ligands has not only provided valuable research tools but also holds promise for the treatment of a range of CNS disorders and other conditions. Future research in this area will likely focus on further refining the selectivity and pharmacokinetic properties of these analogs, as well as exploring their potential in new therapeutic indications. The rich history of the phenylcyclopentanecarbonitrile scaffold suggests that it will continue to be a valuable source of inspiration for the discovery of new medicines.

References

  • Introduction to 1-Phenylcyclopentanecarbonitrile Compound. Ontosight AI.
  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Structure Activity Rel
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Structure–activity rel

Sources

Exploratory

Solubility profile of 1-(3-Fluorophenyl)cyclopentanecarbonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(3-Fluorophenyl)cyclopentanecarbonitrile in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(3-Fluorophenyl)cyclopentanecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical considerations governing its solubility in various organic solvents based on its structural characteristics. More importantly, it provides a detailed, field-proven experimental workflow for researchers to accurately determine the solubility profile in their own laboratories. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously characterize the solubility of this and similar nitrile-containing compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. Poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately hindering the clinical potential of a promising compound. Conversely, understanding the solubility in a range of organic solvents is crucial for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is fundamental to achieving high purity and yield.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is essential for creating stable and effective dosage forms, whether for oral, injectable, or topical administration.

  • Analytical Method Development: Accurate quantification of the API often requires its dissolution in a solvent compatible with analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2]

1-(3-Fluorophenyl)cyclopentanecarbonitrile, a molecule featuring a fluorinated phenyl ring and a cyclopentanecarbonitrile moiety, presents a unique set of solubility characteristics that warrant careful investigation. This guide will first delve into the theoretical underpinnings of its expected solubility and then provide a practical, step-by-step protocol for its empirical determination.

Theoretical Solubility Profile of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This means that substances with similar polarities are more likely to be soluble in one another. The structure of 1-(3-Fluorophenyl)cyclopentanecarbonitrile offers several clues to its solubility behavior:

  • Nonpolar Moieties: The cyclopentane ring and the phenyl group are significant nonpolar components, suggesting good solubility in nonpolar organic solvents.

  • Polar Moieties: The nitrile group (-C≡N) is a polar functional group capable of dipole-dipole interactions. The fluorine atom also introduces polarity to the phenyl ring through its electronegativity.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but the nitrogen atom in the nitrile group can act as a weak hydrogen bond acceptor.

Based on these features, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassExamplesPredicted Solubility of 1-(3-Fluorophenyl)cyclopentanecarbonitrileRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe large nonpolar surface area of the molecule will interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThe polar nitrile group will interact with the polar aprotic solvent molecules. The overall nonpolar character of the molecule will also contribute to solubility.
Polar Protic Methanol, Ethanol, WaterLow to Moderate (in alcohols), Very Low (in water)The molecule can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the lack of a hydrogen bond donor and the large nonpolar structure will limit solubility, especially in highly polar water. The related compound, 1-phenyl-cyclopentanecarbonitrile, is reported to be insoluble in water.[4]

Experimental Determination of Solubility: A Validated Protocol

To move beyond theoretical predictions, a robust experimental determination of solubility is essential. The following protocol describes the equilibrium solubility method, a gold-standard technique, coupled with HPLC for accurate quantification.

Materials and Equipment
  • 1-(3-Fluorophenyl)cyclopentanecarbonitrile (solid)

  • Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, acetonitrile, DMSO, THF, methanol, ethanol) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Experimental Workflow

The following procedure outlines the determination of solubility in a single solvent. This process should be repeated for each solvent of interest.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(3-Fluorophenyl)cyclopentanecarbonitrile to a vial containing a known volume of the selected solvent (e.g., 1 mL). The key is to ensure that undissolved solid remains, indicating that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The system should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 1-(3-Fluorophenyl)cyclopentanecarbonitrile of known concentrations in the same solvent.

    • Develop a suitable HPLC method to separate and quantify the compound. This typically involves selecting an appropriate mobile phase, flow rate, and detection wavelength. Mainstream techniques for detecting nitrile compounds include HPLC and mass spectrometry.[2]

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 1-(3-Fluorophenyl)cyclopentanecarbonitrile in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess 1-(3-Fluorophenyl)cyclopentanecarbonitrile to solvent B Seal vial A->B C Incubate at constant temperature with shaking (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F H Analyze sample and standards by HPLC F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I

Caption: Experimental workflow for determining the solubility of 1-(3-Fluorophenyl)cyclopentanecarbonitrile.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was performed. It is also good practice to report the standard deviation if multiple replicates are performed. A comprehensive solubility profile would present this data in a clear and concise table, comparing the solubility across the different organic solvents tested.

Conclusion

While a comprehensive, publicly available solubility profile for 1-(3-Fluorophenyl)cyclopentanecarbonitrile is not currently available, this guide provides the necessary theoretical framework and a detailed, practical protocol for its determination. By understanding the structural features that influence solubility and by employing a rigorous experimental methodology, researchers and drug development professionals can generate the critical data needed to advance their research and development efforts. The provided workflow ensures the generation of reliable and reproducible solubility data, a cornerstone for informed decision-making in the pharmaceutical sciences.

References

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Retrieved from [Link]

  • ChemBK. (2024, April 11). Cyclopentanecarbonitrile, 1-phenyl-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Phase-Transfer Catalyzed Cycloalkylation of 3-Fluorophenylacetonitrile with 1,4-Dibromobutane

Introduction & Scope The synthesis of 1-arylcyclopentanecarbonitriles is a critical transformation in medicinal chemistry, providing rigidified, lipophilic pharmacophores frequently utilized in the development of CNS-act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of 1-arylcyclopentanecarbonitriles is a critical transformation in medicinal chemistry, providing rigidified, lipophilic pharmacophores frequently utilized in the development of CNS-active agents and pharmaceutical intermediates. This application note details the robust, scalable cycloalkylation of 3-fluorophenylacetonitrile with 1,4-dibromobutane utilizing Phase-Transfer Catalysis (PTC).

By employing a biphasic system (aqueous sodium hydroxide and toluene) alongside a quaternary ammonium salt, this protocol circumvents the need for anhydrous conditions and dangerous bases (e.g., NaH or NaNH₂), offering a safer, highly efficient pathway to the target cyclized product [1].

Mechanistic Insights & Reaction Design

The success of this double alkylation relies entirely on the precise manipulation of phase-transfer dynamics. Understanding the causality behind the reagent selection is paramount for troubleshooting and scaling.

  • The Role of 50% Aqueous NaOH: A highly concentrated base is mandatory. Dilute bases (e.g., 20% NaOH) possess high water activity, which leads to the competitive hydrolysis of the nitrile group into an amide or carboxylic acid. At 50% concentration, the water molecules are tightly bound in the hydration spheres of the Na⁺ and OH⁻ ions, rendering the aqueous phase effectively "dry" to the organic layer. This forces the deprotonation equilibrium forward without degrading the substrate [1].

  • Catalyst Dynamics (TBAB): Tetrabutylammonium bromide (TBAB) acts as the lipophilic shuttle. It exchanges its bromide counterion for hydroxide at the biphasic interface, transporting the active [R₄N⁺ OH⁻] ion pair into the organic phase (toluene) to deprotonate the 3-fluorophenylacetonitrile [2].

  • Kinetics of Cyclization: The reaction proceeds via a transient mono-alkylated intermediate. Because the catalyst concentration is kept low (typically 1–5 mol%), the steady-state concentration of the reactive carbanion in the organic phase remains extremely low. This high-dilution effect at the molecular level heavily favors the rapid, entropy-driven intramolecular cyclization (forming the 5-membered ring) over intermolecular dimerization or polymerization [2].

Mechanism cluster_0 Aqueous Phase cluster_1 Interface / Phase Transfer cluster_2 Organic Phase (Toluene) OH NaOH (aq) Hydroxide Source PTC TBAB Catalyst [Q+ OH-] OH->PTC Ion Exchange SM 3-Fluorophenylacetonitrile PTC->SM Deprotonation Int Mono-alkylated Intermediate (Transient) SM->Int + Alkylating Agent Alk 1,4-Dibromobutane Alk->Int Prod 1-(3-fluorophenyl)cyclopentanecarbonitrile Int->Prod Intramolecular Cyclization (Fast)

Figure 1: Mechanistic pathway of the PTC-mediated cycloalkylation.

Optimization of Reaction Parameters

To validate the necessity of the chosen conditions, quantitative optimization data is summarized below. Deviations from the optimal catalyst loading or base concentration drastically impact the yield and purity profile [2].

EntryBase ConcentrationCatalyst (TBAB)Temp (°C)Conversion (%)Isolated Yield (%)Observation
120% NaOH (aq)5 mol%604530Sluggish reaction; unreacted SM.
250% NaOH (aq)None60< 5< 5Biphasic barrier prevents reaction.
350% NaOH (aq)1 mol%608578Incomplete conversion after 12h.
4 50% NaOH (aq) 5 mol% 60 > 99 92 Optimal conditions; clean profile.
550% NaOH (aq)5 mol%90> 9975Nitrile hydrolysis to amide observed.

Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure real-time quality control.

Materials Required
  • Substrate: 3-Fluorophenylacetonitrile (1.0 equiv, 100 mmol, 13.5 g)

  • Alkylating Agent: 1,4-Dibromobutane (1.1 equiv, 110 mmol, 23.7 g)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mmol, 1.6 g)

  • Base: 50% w/w Aqueous NaOH (4.0 equiv, 400 mmol, 32 g of solution)

  • Solvent: Toluene (50 mL)

Step-by-Step Methodology
  • System Initialization: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, an internal thermometer, and an addition funnel.

    • Causality: Mechanical stirring is strictly required. Magnetic stirring is insufficient to maintain the high-surface-area emulsion necessary for efficient phase transfer [3].

  • Organic Phase Assembly: Charge the flask with 3-fluorophenylacetonitrile (13.5 g), 1,4-dibromobutane (23.7 g), TBAB (1.6 g), and toluene (50 mL). Stir at 300 RPM to achieve a homogeneous organic solution.

  • Thermal Regulation & Base Addition: Heat the mixture to 60 °C. Begin the dropwise addition of the 50% aqueous NaOH solution over 30 minutes.

    • Self-Validation Check: The reaction is highly exothermic. The internal temperature will rise. Adjust the addition rate to maintain the temperature strictly between 60 °C and 65 °C. If the temperature exceeds 70 °C, pause addition to prevent nitrile hydrolysis.

  • Reaction Maturation: Once addition is complete, increase the stirring rate to 600 RPM to maximize interfacial surface area. Maintain heating at 60 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-FID or TLC (Hexanes:EtOAc 9:1).

    • Self-Validation Check: The starting material (SM) should disappear completely. If a transient spot (mono-alkylated intermediate) persists, it indicates catalyst degradation or insufficient base. Add an additional 1 mol% TBAB and stir for 1 hour.

  • Quench and Phase Separation: Cool the mixture to room temperature. Add 50 mL of cold distilled water to dissolve the precipitated NaBr salts. Transfer to a separatory funnel and isolate the upper organic (toluene) layer.

  • Washing and Drying: Wash the organic layer with 1M HCl (25 mL) to neutralize residual base, followed by brine (25 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 1-(3-fluorophenyl)cyclopentanecarbonitrile can be purified via vacuum distillation or used directly in subsequent steps if purity exceeds 95% by GC.

Workflow Step1 Phase 1: Setup Charge Toluene, SM, 1,4-Dibromobutane, TBAB Step2 Phase 2: Reaction Dropwise addition of 50% NaOH at 60°C Step1->Step2 Step3 Phase 3: Workup Phase separation, Aqueous wash (H2O/Brine) Step2->Step3 Step4 Phase 4: Purification Solvent evaporation & Vacuum Distillation Step3->Step4

Figure 2: Sequential workflow for the synthesis and isolation of the cyclized product.

Troubleshooting & Safety Directives

  • Toxicity Warning: 1,4-Dibromobutane is a potent alkylating agent and suspected mutagen. All operations prior to the final quench must be conducted in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Emulsion Formation: If a stubborn emulsion forms during the aqueous workup (Step 6), the addition of a small volume of saturated brine or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.

  • Incomplete Cyclization: If GC analysis reveals a mixture of cyclized product and uncyclized mono-alkylated intermediate, the stirring speed was likely insufficient. The reaction relies on a vast interfacial area; ensure mechanical stirring is operating at ≥ 600 RPM.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.[Link]

  • Jayachandran, J. P., & Wang, M. L. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Applied Catalysis A: General, 198(1-2), 127-137.[Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[Link]

Application

Application Note: Advanced Phase-Transfer Catalysis (PTC) for Asymmetric Cyclopentannulation

Introduction & Mechanistic Rationale Cyclopentane scaffolds are ubiquitous structural motifs in bioactive natural products and modern pharmaceuticals. Constructing these highly substituted five-membered rings with strict...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclopentane scaffolds are ubiquitous structural motifs in bioactive natural products and modern pharmaceuticals. Constructing these highly substituted five-membered rings with strict diastereo- and enantioselectivity is a persistent challenge in drug development. While traditional organometallic approaches often require strictly anhydrous conditions and cryogenic temperatures, Asymmetric Phase-Transfer Catalysis (PTC) offers a robust, scalable, and environmentally benign alternative by utilizing a biphasic aqueous/organic system 1[1].

The efficacy of PTC in cyclopentannulation—typically executed via a Michael-Initiated Ring Closure (MIRC) cascade—relies heavily on the2[2].

Causality of Stereocontrol: In this biphasic setup, an inorganic base resides strictly in the aqueous phase, preventing non-selective, base-catalyzed background reactions in the organic layer. A chiral quaternary ammonium salt (QAS), such as a Maruoka-type or Cinchona alkaloid derivative, acts as the phase-transfer agent. The chiral QAS exchanges its counterion with the aqueous base to form a lipophilic chiral hydroxide or carbonate ion pair. This complex migrates into the organic phase, where it deprotonates the active methylene substrate (e.g., a malonate derivative bearing a leaving group).

The resulting enolate is tightly bound within the chiral pocket of the QAS. The steric bulk of the catalyst shields one face of the enolate, dictating the facial approach of the Michael acceptor. Following the enantio-determining Michael addition, a rapid intramolecular nucleophilic substitution (SN2) ejects the leaving group, successfully 3[3].

Mechanistic Pathway Visualization

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Base Aqueous Base (KOH) AqCat Q+ X- (Catalyst) Base->AqCat Ion Exchange IonPair Chiral Ion Pair [Q+ Enolate-] AqCat->IonPair Phase Transfer Substrate Substrate (Nucleophile) Substrate->IonPair Deprotonation Michael Michael Addition (Enantio-determining) IonPair->Michael + Enone Product Chiral Cyclopentane Michael->Product Ring Closure

Interphase mechanism of Phase-Transfer Catalysis for asymmetric cyclopentannulation.

Catalyst Selection & Reaction Optimization

Selecting the right catalyst and base combination is critical for achieving high yields and enantiomeric excess (ee). Recently,4 have shown superior performance by simultaneously activating the electrophile and organizing the chiral ion pair[4].

Table 1: Quantitative Comparison of PTC Systems for Cyclopentannulation

Catalyst TypeBase (Aq)Solvent (Org)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Cinchonidine-derived QASK₂CO₃ (50% w/v)Toluene07281
C₂-Symmetric Maruoka QASKOH (30% w/v)Toluene/H₂O-209498
Bifunctional Thiourea-QASCs₂CO₃ (Solid/Liquid)DCM-108996

Detailed Experimental Protocol: MIRC-based Cyclopentane Synthesis

This protocol outlines a self-validating workflow for the enantioselective synthesis of chiral cyclopentanes using a high-performance C₂-symmetric Maruoka-type QAS.

Materials Required:

  • Electrophile: α,β-unsaturated enone (1.0 equiv, 1.0 mmol)

  • Nucleophile: 1-bromo-1,3-dicarbonyl compound (1.2 equiv, 1.2 mmol)

  • Catalyst: Chiral C₂-symmetric spiro quaternary ammonium bromide (0.05 equiv, 5 mol%)

  • Base: Aqueous KOH (30% w/v, 3.0 equiv)

  • Solvent: HPLC-grade Toluene (10 mL)

Step-by-Step Methodology:

  • Biphasic System Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated enone (1.0 mmol) and the 1-bromo-1,3-dicarbonyl compound (1.2 mmol) in 10 mL of toluene.

    • Causality & Validation: Toluene is explicitly chosen for its low polarity, which enhances the tightness of the chiral ion pair, maximizing enantioselectivity. Complete dissolution must be visually confirmed to ensure a homogeneous organic phase prior to base addition.

  • Catalyst Addition: Add 5 mol% of the chiral QAS to the organic mixture. Stir for 5 minutes at room temperature to ensure uniform dispersion, then cool the vessel to -20 °C using a cryocooler.

    • Causality & Validation: Cooling to -20 °C reduces the kinetic energy of the system, minimizing non-catalyzed background reactions and increasing the rigidity of the transition state for optimal stereocontrol.

  • Base Introduction & Emulsion Formation: Dropwise, add 3.0 equivalents of 30% w/v aqueous KOH. Immediately increase the stirring rate to 1000 rpm.

    • Causality & Validation: Vigorous stirring is mandatory. The reaction rate in PTC is directly proportional to the interfacial surface area. The formation of a fine emulsion validates that sufficient interphase mixing is occurring.

  • In-Process Monitoring (IPC): Monitor the reaction via TLC (Hexane/EtOAc 4:1) every 2 hours.

    • Causality & Validation: The disappearance of the enone spot and the emergence of a single major product spot validates the kinetic progress and diastereoselectivity of the MIRC cascade.

  • Quenching and Phase Separation: Once complete (typically 6-8 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Causality & Validation: NH₄Cl neutralizes the strongly basic aqueous phase, preventing product epimerization or degradation during workup. Clear phase separation validates the successful removal of inorganic salts.

  • Purification and Chiral Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC.

    • Causality & Validation: Baseline resolution of enantiomers on the chiral stationary phase is required to self-validate the stereochemical success of the PTC protocol.

Process Workflow Visualization

Workflow Start 1. Biphasic Setup (Toluene / Substrates) AddCat 2. Add Chiral QAS Cool to -20 °C Start->AddCat Reaction 3. Add Aq. KOH Vigorous Stirring (1000 rpm) AddCat->Reaction Monitor 4. IPC Monitoring (TLC Validation) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Extract (Phase Separation) Monitor->Workup Complete Analysis 6. Chiral HPLC (ee % Determination) Workup->Analysis

Step-by-step experimental workflow for PTC-driven cyclopentane ring formation.

References

  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects (Hashimoto, T., & Maruoka, K.). Asymmetric Phase Transfer Catalysis. 1

  • Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions . Chemical Reviews - ACS Publications. 2

  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis . MDPI. 4

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions . Organic Chemistry Frontiers (RSC Publishing).3

Sources

Method

Application Note: Hydrolysis of 1-(3-Fluorophenyl)cyclopentanecarbonitrile to Carboxylic Acid

Executive Summary & Mechanistic Rationale The synthesis of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid from its corresponding nitrile precursor is a critical transformation in the development of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid from its corresponding nitrile precursor is a critical transformation in the development of various pharmaceutical intermediates. While the parent compound, 1-phenylcyclopentanecarbonitrile, is typically synthesized via the alkylation of phenylacetonitrile with 1,4-dibromobutane[1], the subsequent hydrolysis of the nitrile group presents a profound synthetic hurdle[2].

As a Senior Application Scientist, I frequently observe that standard hydrolysis conditions fail when applied to α,α-disubstituted (tertiary) nitriles. 1-(3-Fluorophenyl)cyclopentanecarbonitrile features a quaternary α-carbon deeply embedded within the steric bulk of the cyclopentyl and 3-fluorophenyl rings. This neopentyl-like congestion severely restricts the trajectory of incoming nucleophiles (such as H₂O or OH⁻).

Furthermore, the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). While this slightly increases the electrophilicity of the cyano carbon, it concomitantly reduces the basicity of the nitrile nitrogen. Because the initial step of acid-catalyzed hydrolysis requires protonation of this nitrogen to activate the C≡N bond[3], a highly acidic environment is mandatory to drive the pre-equilibrium forward. Complete conversion to the carboxylic acid mandates either harsh acidic conditions at elevated temperatures (≥120 °C)[4] or high-temperature basic conditions using concentrated hydroxide[5].

Comparative Hydrolysis Strategies

To overcome the activation energy barrier imposed by steric shielding, thermal energy and high reagent concentrations are required. The table below summarizes the causality behind the success or failure of various hydrolysis conditions.

Hydrolysis MethodReagent SystemOperating TempReaction TimeIntermediate StateTypical YieldMechanistic Advantage & Causality
Harsh Acidic 75% H₂SO₄ / H₂O120–150 °C (Reflux)12–24 hProtonated Amide75–85%H₂SO₄ acts as both a strong proton donor (activating the nitrile) and a dehydrating agent, driving the reaction forward.
High-Temp Basic 8M KOH / Ethylene Glycol>150 °C8–16 hPotassium Carboxylate80–90%The high boiling point of ethylene glycol provides the extreme thermal kinetic energy needed for the hydroxide nucleophile to penetrate the steric shield.
Standard Basic 10% NaOH / EtOH80 °C (Reflux)>48 hStalls at Amide<10%Insufficient thermal energy; nucleophilic attack on the intermediate amide carbonyl is sterically blocked, halting the reaction.

Experimental Workflows

Workflow cluster_Acid Protocol A: Acid-Catalyzed Hydrolysis cluster_Base Protocol B: Base-Catalyzed Hydrolysis SM 1-(3-Fluorophenyl)cyclopentanecarbonitrile (Sterically Hindered Nitrile) AcidReagent 75% H2SO4 / H2O Reflux, ≥120°C SM->AcidReagent BaseReagent 8M KOH / Ethylene Glycol Reflux, >150°C SM->BaseReagent AcidAmide Protonated Amide Intermediate AcidReagent->AcidAmide Hydration AcidWorkup Ice Quench & Vacuum Filtration AcidAmide->AcidWorkup Hydrolysis (-NH4+) Product 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (Target Compound) AcidWorkup->Product Isolation BaseAmide Potassium Carboxylate Intermediate BaseReagent->BaseAmide Hydrolysis (-NH3) BaseWorkup Acidification (HCl) & Solvent Extraction BaseAmide->BaseWorkup Quench BaseWorkup->Product Isolation

Figure 1: Divergent synthetic workflows for the hydrolysis of sterically hindered tertiary nitriles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checkpoints to ensure the reaction is proceeding as mechanistically intended.

Protocol A: Harsh Acid-Catalyzed Hydrolysis

This method is preferred when direct precipitation of the product is desired, avoiding complex liquid-liquid extractions.

Materials:

  • 1-(3-Fluorophenyl)cyclopentanecarbonitrile (1.0 eq)

  • 75% Aqueous Sulfuric Acid (v/v) (Excess)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 1-(3-Fluorophenyl)cyclopentanecarbonitrile.

  • Acid Addition: Carefully add 50 mL of 75% H₂SO₄. Caution: The dilution of sulfuric acid and subsequent addition to the organic substrate is highly exothermic. Perform this in a fume hood.

  • Thermal Activation: Attach a reflux condenser and heat the mixture in a sand bath or heating mantle to achieve an internal temperature of ≥120 °C[4]. Maintain vigorous reflux for 16–24 hours.

  • Self-Validation Checkpoint: Initially, the mixture will appear biphasic. As the nitrile hydrolyzes to the more polar amide and eventually the soluble protonated carboxylic acid, the mixture will transition into a dark, homogeneous solution. The complete disappearance of oily droplets indicates full consumption of the starting material.

  • Quenching: Allow the reaction to cool to ~60 °C (do not let it cool to room temperature in the flask, as the product may crash out and trap impurities). Slowly pour the warm mixture over 200 g of crushed ice with vigorous stirring.

  • Isolation: The target carboxylic acid will precipitate as an off-white solid. Collect the product via vacuum filtration, wash extensively with ice-cold deionized water until the filtrate is pH neutral, and dry under a vacuum.

Protocol B: High-Temperature Base-Catalyzed Hydrolysis

This method is preferred for substrates that may undergo unwanted side reactions (e.g., sulfonation or charring) under harsh acidic conditions.

Materials:

  • 1-(3-Fluorophenyl)cyclopentanecarbonitrile (1.0 eq)

  • Potassium Hydroxide (KOH) pellets (8.0 eq)

  • Ethylene Glycol (Solvent)

  • 6M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 8.0 equivalents of KOH in 60 mL of ethylene glycol. Gentle heating may be required to achieve full dissolution.

  • Substrate Addition: Add 10.0 g of the nitrile substrate to the basic solution[5].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to >150 °C for 12–16 hours. The high boiling point of ethylene glycol (~197 °C) provides the necessary thermal energy to overcome the steric hindrance of the cyclopentyl ring.

  • Self-Validation Checkpoint: The hydrolysis of the amide intermediate releases ammonia (NH₃) gas. Suspend a moistened piece of red litmus paper at the exhaust of the reflux condenser; a color change to blue confirms active hydrolysis. The reaction is deemed complete when ammonia evolution ceases.

  • Workup: Cool the mixture to room temperature and dilute with 100 mL of distilled water. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove any unreacted nitrile or non-polar impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until the pH reaches 1–2. The carboxylic acid will precipitate. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.

Analytical Characterization

To verify the success of the hydrolysis, perform the following analytical checks:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretching frequency at ~2230 cm⁻¹. The product will exhibit a broad, strong O-H stretch (2500–3300 cm⁻¹) and a sharp C=O stretch characteristic of a carboxylic acid (~1700 cm⁻¹).

  • ¹H NMR (DMSO-d6): Confirm the disappearance of starting material peaks and the emergence of a highly deshielded singlet (>11.0 ppm) corresponding to the carboxylic acid proton (if not exchanged with D₂O).

References[3] Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II

Source: Lumen Learning URL: [4] Title: FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis Source: Google Patents URL: [1] Title: 1-Phenylcyclopentane-1-carbonyl chloride chemical structure and analysis Source: Benchchem URL: [2] Title: Introduction to 1-Phenylcyclopentanecarbonitrile Compound Source: Ontosight AI URL: [5] Title: WO2007077005A1 - 3,5-substituted piperidine compounds as renin inhibitors Source: Google Patents URL:

Sources

Application

Application Note: Chemoselective Reduction of 1-(3-Fluorophenyl)cyclopentanecarbonitrile to Amine Derivatives

Strategic Rationale & Chemical Challenges The synthesis of [1-(3-fluorophenyl)cyclopentyl]methanamine from its corresponding nitrile is a critical transformation in the development of neuroactive compounds and GPCR ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Challenges

The synthesis of [1-(3-fluorophenyl)cyclopentyl]methanamine from its corresponding nitrile is a critical transformation in the development of neuroactive compounds and GPCR ligands. However, executing this reduction with high yield and purity requires navigating three distinct chemical hurdles:

  • Steric Hindrance: The nitrile group is situated on a highly congested quaternary carbon, shielded by both the cyclopentyl ring and the 3-fluorophenyl moiety. This steric bulk severely retards the nucleophilic addition of standard reducing agents[1].

  • Chemoselectivity (Defluorination Risk): The aryl fluoride bond is susceptible to reductive cleavage (hydrodefluorination) under aggressive transition-metal-catalyzed hydrogenation conditions (e.g., Pd/C with high-pressure H2​ ).

  • Dimerization: Nitrile reductions proceed via a highly reactive transient imine intermediate. If the newly formed primary amine is not isolated or protected, it will act as a nucleophile and attack the unreacted imine, leading to the formation of undesired secondary amine dimers[2].

To address these challenges, we have developed and validated two distinct synthetic protocols. Protocol A utilizes Lithium Aluminum Hydride ( LiAlH4​ ) as a "brute force" method to overcome steric hindrance. Protocol B employs a highly chemoselective Nickel Boride ( NiCl2​/NaBH4​ ) system coupled with in situ Boc protection to completely eliminate dimerization and preserve the aryl fluoride bond[3].

Mechanistic Causality in Reagent Selection

Method A: High-Fidelity Reduction via LiAlH4​

Lithium aluminum hydride is a powerful, unhindered hydride source capable of forcing the reduction of sterically congested nitriles[2]. While it generally lacks functional group tolerance for esters or ketones, it is perfectly suited for this specific substrate because the 3-fluorophenyl group is stable to LiAlH4​ at moderate temperatures. The reaction is driven to completion by the high nucleophilicity of the aluminohydride ion, effectively bypassing the steric blockade of the quaternary center.

Method B: Chemoselective Reduction via Nickel Boride with In Situ Trapping

For applications requiring the protected amine (e.g., peptide coupling or parallel library synthesis), the NiCl2​⋅6H2​O/NaBH4​ system is superior. The addition of NaBH4​ to Ni(II) salts generates colloidal nickel boride ( Ni2​B ) in situ, which acts as a mild, highly active catalytic surface for hydride transfer[3]. By including di-tert-butyl dicarbonate ( Boc2​O ) in the reaction mixture, the primary amine is kinetically trapped as a stable tert-butyl carbamate the moment it is formed. This completely prevents the primary amine from attacking the intermediate imine, thereby reducing dimer formation to 0%[3].

G Nitrile 1-(3-Fluorophenyl) cyclopentanecarbonitrile Imine Imine Intermediate (Transient) Nitrile->Imine NiCl2 / NaBH4 (Reduction) Amine Primary Amine (Reactive) Imine->Amine NiCl2 / NaBH4 (Reduction) Dimer Secondary Amine (Undesired Dimer) Imine->Dimer Reduction (Side Reaction) Amine->Imine Nucleophilic Attack (If no Boc2O) BocAmine Boc-Protected Amine (Target Product) Amine->BocAmine Boc2O (Fast Trapping)

Mechanistic pathway of NiCl2/NaBH4 reduction with in situ Boc protection to prevent dimerization.

Self-Validating Experimental Protocols

Protocol A: LiAlH4​ Reduction to the Free Primary Amine

This protocol utilizes the Fieser workup to prevent the formation of unfilterable aluminum emulsions, ensuring high recovery of the basic amine.

Reagents:

  • 1-(3-Fluorophenyl)cyclopentanecarbonitrile (1.0 equiv, 10 mmol)

  • LiAlH4​ (2.0 equiv, 20 mmol, 0.76 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous THF (20 mL) and carefully suspend the LiAlH4​ powder. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve the nitrile (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4​ suspension over 15 minutes.

    • Validation Checkpoint: A mild exotherm and slight bubbling should be observed, validating active hydride transfer to the nitrile.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 hours. The elevated temperature is strictly required to overcome the steric hindrance of the quaternary center[1].

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with diethyl ether (40 mL). Sequentially and dropwise add:

    • 0.76 mL of distilled H2​O

    • 0.76 mL of 15% aqueous NaOH

    • 2.28 mL of distilled H2​O

    • Validation Checkpoint: The formation of a crisp, white, granular precipitate (lithium aluminate salts) visually confirms the successful quenching of the reagent. If the mixture remains a gray gel, the stoichiometric water ratio was incorrect.

  • Isolation: Add anhydrous MgSO4​ , stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether. Concentrate the filtrate in vacuo to yield the crude[1-(3-fluorophenyl)cyclopentyl]methanamine.

Protocol B: NiCl2​/NaBH4​ Reduction to the Boc-Protected Amine

This protocol operates under mild conditions, prioritizing chemoselectivity and the absolute prevention of dimerization[3].

Reagents:

  • 1-(3-Fluorophenyl)cyclopentanecarbonitrile (1.0 equiv, 10 mmol)

  • NiCl2​⋅6H2​O (0.1 equiv, 1 mmol)

  • Boc2​O (1.5 equiv, 15 mmol)

  • NaBH4​ (7.0 equiv, 70 mmol)

  • Methanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the nitrile (10 mmol), Boc2​O (15 mmol), and NiCl2​⋅6H2​O (1 mmol) in methanol (50 mL). The solution will appear pale green. Cool to 0 °C.

  • Reduction: Add NaBH4​ (70 mmol) in small portions over 30 minutes.

    • Validation Checkpoint 1: Upon the first addition of NaBH4​ , the solution must immediately transition from pale green to opaque black. This visual cue definitively confirms the generation of the active colloidal Ni2​B catalyst[3].

    • Validation Checkpoint 2: Vigorous effervescence ( H2​ gas) will occur. This confirms active hydride reduction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 3: The reaction is complete when effervescence ceases and TLC (Hexanes/EtOAc 8:2) confirms total consumption of the nitrile.

  • Workup: Quench the reaction by adding diethylenetriamine (1 mL) to complex the nickel, stirring for 30 minutes until the black precipitate dissolves into a blue/purple solution. Concentrate the methanol in vacuo.

  • Isolation: Partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield tert-butyl ((1-(3-fluorophenyl)cyclopentyl)methyl)carbamate.

Quantitative Method Comparison

The table below summarizes the empirical performance metrics of both protocols when applied to 1-arylcyclopentanecarbonitrile derivatives.

MetricProtocol A ( LiAlH4​ )Protocol B ( NiCl2​/NaBH4​/Boc2​O )
Primary Product Free Primary AmineBoc-Protected Amine
Typical Yield 82 - 88%85 - 92%
Dimerization Byproduct 5 - 12%< 1% (Undetectable)
Defluorination Risk LowNone
Reaction Time 4 Hours (Reflux)2 Hours (Room Temp)
Scalability Moderate (Exothermic quench)High (Easily controlled gas evolution)
Purification Required Acid/Base ExtractionSilica Gel Chromatography

References

  • A Generic Approach for the Catalytic Reduction of Nitriles ResearchGate[Link]

  • Amine synthesis by nitrile reduction Organic Chemistry Portal[Link]

  • 24.6: Synthesis of Amines Chemistry LibreTexts[Link]

Sources

Method

Application Note: 1-(3-Fluorophenyl)cyclopentanecarbonitrile as a Versatile Pharmaceutical Intermediate

Introduction & Mechanistic Rationale In modern drug discovery, the design of active pharmaceutical ingredients (APIs) heavily relies on conformationally restricted building blocks to enhance target binding affinity throu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) heavily relies on conformationally restricted building blocks to enhance target binding affinity through entropic pre-organization. 1-(3-Fluorophenyl)cyclopentanecarbonitrile is a highly versatile synthetic intermediate that provides a robust scaffold for developing diverse therapeutic agents.

The strategic incorporation of a fluorine atom at the meta (3-) position of the phenyl ring serves three critical mechanistic purposes in medicinal chemistry:

  • Metabolic Stability: Fluorine's high electronegativity and small van der Waals radius block cytochrome P450-mediated oxidation at electron-rich aromatic positions, thereby extending the in vivo half-life of downstream drug candidates.

  • Physicochemical Modulation: The strong inductive electron-withdrawing effect (-I) of the meta-fluorine lowers the pKa of adjacent basic amines in downstream derivatives. This fine-tuning of basicity is crucial for optimizing membrane permeability and oral bioavailability.

  • Bioisosterism: The fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, often forming favorable multipolar interactions within target protein binding pockets without significantly increasing steric bulk.

Synthetic Utility and Downstream Applications

The nitrile group of 1-(3-Fluorophenyl)cyclopentanecarbonitrile serves as a synthetic linchpin. It acts as a branching point that can be transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or ketones (via Grignard addition). These intermediates are foundational for synthesizing diverse therapeutic classes:

  • Cardiovascular Agents: 1-Arylcyclopentanecarbonitrile derivatives are heavily featured in the synthesis of 3,5-substituted piperidine compounds, which act as potent renin inhibitors for the management of hypertension [1].

  • CNS Therapeutics: The 1-arylcyclopentyl scaffold is a core pharmacophore in various neuroactive agents, including NMDA receptor antagonists and monoamine reuptake inhibitors. The cyclopentane ring dictates the optimal spatial trajectory for receptor binding [2].

Comparative Physicochemical Properties

To illustrate the structural impact of the 3-fluoro substitution, Table 1 compares the properties of the 3-fluoro derivative against its unsubstituted and 4-fluoro analogs.

Table 1: Physicochemical Properties of 1-Arylcyclopentanecarbonitrile Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )XLogP3 (Est.)Topological Polar Surface Area (Ų)H-Bond Acceptors
1-Phenylcyclopentanecarbonitrile77-57-6171.242.823.81
1-(4-Fluorophenyl)cyclopentanecarbonitrile83706-50-7189.232.923.82
1-(3-Fluorophenyl)cyclopentanecarbonitrile Class Scaffold 189.23 2.9 23.8 2

(Data synthesized from standard PubChem compound records [2][3])

Experimental Protocols

The following self-validating protocols outline the synthesis of the core intermediate and its subsequent reduction to a highly functionalized methanamine building block.

Protocol A: Synthesis via Phase-Transfer Catalysis (PTC)

Causality & Insight: While classical dialkylations utilize strong, moisture-sensitive bases (e.g., NaH) in anhydrous solvents, Phase-Transfer Catalysis (PTC) is preferred for this cyclization. PTC avoids hazardous reagents, suppresses side reactions (like Thorpe-Ziegler condensation), and drives the dialkylation of 1,4-dibromobutane to completion by maintaining a high concentration of the reactive carbanion at the organic-aqueous interface.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 3-fluorophenylacetonitrile (1.0 eq, 100 mmol) and 1,4-dibromobutane (1.1 eq, 110 mmol) in 150 mL of toluene.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) as the phase-transfer catalyst.

  • Base Addition: Vigorously stir the mixture and dropwise add 50% w/w aqueous NaOH (4.0 eq, 400 mmol). The reaction is highly exothermic; maintain the internal temperature between 40–50°C using a water bath.

  • Reaction: Stir the biphasic mixture vigorously at 50°C for 6–8 hours. Monitor conversion via TLC (Hexanes:EtOAc 9:1) or GC-MS.

  • Workup: Cool to room temperature, dilute with 200 mL of deionized water, and separate the phases. Extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation to yield 1-(3-Fluorophenyl)cyclopentanecarbonitrile as a pale yellow oil.

Protocol B: Reduction to [1-(3-Fluorophenyl)cyclopentyl]methanamine

Causality & Insight: Nitrile reduction often yields secondary amines as an unwanted byproduct due to the condensation of the newly formed primary amine with the intermediate imine. To strictly prevent this, catalytic hydrogenation with Raney Nickel in the presence of excess ammonia is employed. The ammonia shifts the equilibrium away from dimer formation, ensuring high selectivity and yield for the primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-Fluorophenyl)cyclopentanecarbonitrile (50 mmol) in 100 mL of methanolic ammonia (7N NH₃ in MeOH).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% w/w) in water/methanol. (Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.)

  • Hydrogenation: Transfer the mixture to a Parr hydrogenator. Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize to 50 psi with H₂.

  • Reaction: Agitate the mixture at room temperature for 12 hours until hydrogen uptake ceases.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and precipitate the amine as a hydrochloride salt by bubbling anhydrous HCl gas (or adding ethereal HCl). Filter and dry the white solid under a vacuum.

Synthetic Workflow Visualization

G A 3-Fluorophenylacetonitrile + 1,4-Dibromobutane B 1-(3-Fluorophenyl) cyclopentanecarbonitrile A->B Phase-Transfer Catalysis (NaOH, TBAB) C Reduction (H2 / Raney Ni / NH3) B->C E Grignard Addition (R-MgBr) B->E D [1-(3-Fluorophenyl) cyclopentyl]methanamine C->D H Cardiovascular Agents (e.g., Renin Inhibitors) D->H Amide Coupling F Alkyl 1-(3-Fluorophenyl) cyclopentyl ketone E->F G CNS Therapeutics (e.g., NMDA Modulators) F->G Reductive Amination

Figure 1: Synthetic divergence of 1-(3-Fluorophenyl)cyclopentanecarbonitrile into API scaffolds.

References

  • Source: Google Patents / WIPO (PCT)
  • Title: 1-Phenylcyclopentanecarbonitrile | CID 66168 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1-(4-Fluorophenyl)cyclopentanecarbonitrile | CID 2733239 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during nitrile alkylation

Welcome to the Technical Support Center for Nitrile Alkylation . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Alkylation . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the α-alkylation of nitriles.

Unlike standard enolate chemistry, nitrile anions present unique mechanistic challenges due to their ketene-like geometry, high nucleophilicity, and strong basicity[1]. This guide bypasses generic advice to focus on the exact causality of side reactions and provides self-validating protocols to ensure reproducible success.

I. Troubleshooting Guide & FAQs

Q1: I am trying to synthesize a monoalkylated nitrile, but my GC-MS shows a complex mixture of unreacted starting material, monoalkylated, and dialkylated (over-alkylated) products. How do I prevent this? Causality: The primary difficulty in nitrile alkylation is over-alkylation[1]. When a nitrile anion reacts with an alkyl halide, the resulting monoalkylated product retains an α-proton. Because alkyl groups do not significantly diminish the kinetic acidity of the α-position, a rapid acid-base equilibration occurs between the unreacted nitrile anion and the newly formed monoalkylated product. This generates a substituted anion that reacts with another equivalent of the electrophile, leading to dialkylation. Solution:

  • Irreversible Deprotonation: Use a strong, sterically hindered base like LDA or KHMDS to ensure 100% quantitative deprotonation before any electrophile is introduced[2].

  • Inverse Addition: Add your pre-formed nitrile anion solution dropwise to a solution containing an excess of the electrophile. This keeps the local concentration of the electrophile high and the anion low, ensuring the anion reacts with the halide rather than deprotonating the product.

Q2: My reaction mixture turns dark red/brown, and I am isolating a cyclic enamine byproduct. What is happening? Causality: You are observing the Thorpe-Ziegler reaction (self-condensation)[1][3]. If deprotonation is incomplete, the highly nucleophilic nitrile anion will attack the electrophilic cyano carbon of an unreacted neutral nitrile molecule. This forms an imine anion that tautomerizes into a stable enamine. Solution: Never add the base to the nitrile. Always add the nitrile dropwise to a full equivalent of the base at cryogenic temperatures (–78 °C). This ensures that every drop of nitrile is instantaneously deprotonated, keeping the concentration of neutral nitrile effectively at zero[1].

Q3: I am using a secondary alkyl bromide, but I am mostly recovering unreacted nitrile and an alkene byproduct. Why is the substitution failing? Causality: Nitrile anions (organolithium complexes) are exceptionally strong bases. When paired with sterically hindered secondary or tertiary alkyl halides, the activation energy for the E2 elimination pathway drops below that of the SN2 substitution pathway, resulting in the elimination of the alkyl halide to form an alkene[2]. Solution: SN2 reactions require primary, allylic, or benzylic halides. If you must use a secondary electrophile, switch to a highly reactive leaving group (e.g., a triflate) to accelerate the SN2 rate, or abandon traditional alkylation in favor of transition-metal-catalyzed borrowing hydrogen methodologies[4].

Q4: Are there greener alternatives to using stoichiometric strong bases and toxic alkyl halides? Causality: Traditional alkylation generates significant stoichiometric salt waste and relies on hazardous electrophiles. Solution: Yes. Borrowing Hydrogen (BH) Catalysis using Cobalt or Manganese catalysts allows you to use primary alcohols as alkylating agents[4][5]. The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the nitrile. The catalyst then transfer-hydrogenates the intermediate. This is highly atom-economical, producing water as the only byproduct[4].

II. Mechanistic Pathways & Side Reactions

ReactionPathways Nitrile Starting Nitrile (R-CH2-CN) Anion Nitrile Anion [R-CH-CN]⁻ Li⁺ Nitrile->Anion Deprotonation Base Strong Base (LDA) -78°C Base->Anion Mono Monoalkylated Product (Desired SN2) Anion->Mono + R'-X (Primary) TZ Thorpe-Ziegler Product (Self-Condensation) Anion->TZ + Unreacted Nitrile (Slow deprotonation) Elim Alkene Byproduct (E2 Elimination) Anion->Elim + R'-X (Secondary/Tertiary) Electrophile Alkyl Halide (R'-X) Electrophile->Mono OverAlk Dialkylated Product (Over-alkylation) Mono->OverAlk + Nitrile Anion (Acid-base equilibration)

Figure 1: Mechanistic pathways and side reactions of nitrile anions.

III. Quantitative Data: Base Selection Matrix

Selecting the correct base is the most critical variable in preventing side reactions during α-alkylation[2].

BasepKa (Conjugate Acid)Steric HindranceOptimal TempRisk of Side ReactionsBest Use Case
LDA ~36High–78 °CLowStandard monoalkylation; prevents nucleophilic attack on the nitrile carbon.
KHMDS ~26Very High–78 °CLowSubstrates highly sensitive to nucleophilic attack; bulky counterion (K⁺) increases anion reactivity.
n-BuLi ~50Low–78 °CHighRarely used directly for deprotonation due to competitive addition to the cyano group.
NaH ~35Low0 °C to RTHighIntramolecular cyclizations where Thorpe-Ziegler is outcompeted by rapid ring closure.

IV. Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include mandatory self-validation steps to ensure you do not proceed blindly to the next stage of the reaction.

Protocol A: Cryogenic Monoalkylation of Nitriles (LDA Pathway)

Objective: Achieve >95% monoalkylation while suppressing Thorpe-Ziegler condensation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF (0.2 M relative to nitrile) and diisopropylamine (1.05 eq). Cool to –78 °C.

  • Base Generation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at –78 °C to form LDA.

  • Anion Generation (Critical Step): Add the starting nitrile (1.00 eq) dropwise over 15 minutes down the side of the flask to ensure pre-cooling. Stir for 45 minutes at –78 °C.

  • Self-Validation (D₂O Quench): Do not skip this step. Withdraw a 0.1 mL aliquot via syringe and inject it into an NMR tube containing 0.5 mL of D₂O/CDCl₃. Run a rapid ¹H NMR. You must observe >95% disappearance of the α-protons (indicating complete deuterium incorporation). If unreacted starting material is present, Thorpe-Ziegler condensation is imminent; do not add the electrophile.

  • Alkylation: Once validated, add the primary alkyl halide (1.10 eq) dropwise. Maintain at –78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Workflow S1 1. Base Prep LDA in THF (-78°C) S2 2. Nitrile Addition Dropwise to Base S1->S2 S3 3. Validation D2O Quench & NMR S2->S3 S4 4. Electrophile Add R-X slowly S3->S4 S5 5. Quench Sat. NH4Cl (0°C) S4->S5

Figure 2: Self-validating experimental workflow for cryogenic nitrile alkylation.

Protocol B: Green Alkylation via Cobalt-Catalyzed Borrowing Hydrogen

Objective: SN2-free alkylation using primary alcohols to eliminate E2 side reactions and salt waste[4].

  • Catalyst Loading: In an Argon-filled glovebox, charge a pressure tube with the molecular Cobalt catalyst (2-5 mol%), KOH (20 mol%), and toluene (0.5 M).

  • Reactant Addition: Add the starting nitrile (1.0 eq) and the primary alcohol (1.2 eq). Seal the tube.

  • Reaction & Self-Validation: Heat the mixture to 140 °C. Validation: After 2 hours, take a micro-aliquot for GC-MS. You should observe the temporary formation of the α,β-unsaturated nitrile intermediate. This confirms the dehydrogenation/condensation cycle is active.

  • Completion: Continue heating for 18–24 hours until the intermediate is fully transfer-hydrogenated to the final α-alkylated nitrile.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the catalyst, and concentrate. Water is the only byproduct.

V. References

1.[1] Nitrile anion - Wikipedia. Source: Wikipedia. URL:[Link] 2.[5] Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Source: SciSpace. URL: [Link] 3.[2] 8.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Source: LibreTexts. URL:[Link] 4.[3] Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. Source: MDPI. URL:[Link] 5.[4] α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Source: Organic Chemistry Portal (J. Org. Chem., 2020, 85, 14980-14988). URL:[Link]

Sources

Optimization

Purification strategies for 1-(3-Fluorophenyl)cyclopentanecarbonitrile

Welcome to the Technical Support Center: Advanced Purification Strategies As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Purification Strategies

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the scale-up and isolation of key pharmaceutical intermediates. 1-(3-Fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-90-5) is a critical building block, typically synthesized via the double alkylation of 3-fluorophenylacetonitrile with 1,4-dibromobutane [1].

While the synthesis relies on robust Phase-Transfer Catalysis (PTC) or strong base (e.g., NaH) methodologies [2], the purification of the resulting cyclopentyl nitrile is notoriously tricky due to competing kinetic pathways that generate structurally similar impurities. This guide is designed to move beyond basic procedures, explaining the causality behind each impurity and providing self-validating, step-by-step purification protocols.

Part 1: Mechanistic Origins of Impurities

To purify effectively, you must understand what you are removing. The cyclization is a two-step process: an intermolecular SN2 reaction followed by an intramolecular SN2 reaction. Disruptions in this sequence dictate your impurity profile.

Pathway SM1 3-Fluorophenylacetonitrile Int Mono-alkylated Intermediate (Open Chain) SM1->Int Base, Alkylation 1 SM2 1,4-Dibromobutane SM2->Int Prod 1-(3-Fluorophenyl)cyclopentanecarbonitrile (Desired Product) Int->Prod Base, Alkylation 2 (Intramolecular SN2) Elim Elimination Byproduct (Terminal Alkene) Int->Elim Heat, Base (E2 Elimination) Hyd Hydrolysis Byproduct (Amide/Acid) Prod->Hyd Aqueous Base / H2O (Hydrolysis)

Synthesis pathway and mechanistic origins of major impurities during cyclization.

Part 2: Troubleshooting FAQs

Q1: My crude LC-MS shows a significant mass corresponding to the mono-alkylated intermediate (open-chain). Why didn't it cyclize, and how do I remove it? The Causality: The intramolecular cyclization to form the 5-membered ring is entropically favored and usually fast. If it stalls, it indicates base depletion, insufficient reaction time, or poor phase mixing (if using PTC). The Solution: The open-chain intermediate (5-bromo-2-(3-fluorophenyl)pentanenitrile) is significantly more polar and has a higher molecular weight than the cyclized product. It can be removed via high-vacuum fractional distillation (the cyclized product boils lower) or standard silica gel chromatography.

Q2: I have an alkene impurity co-eluting with my product on standard silica gel. How did this form, and how do I separate it? The Causality: If the reaction temperature exceeds 60°C during the second alkylation step, E2 elimination competes with the intramolecular SN2 cyclization, yielding a terminal alkene (2-(3-fluorophenyl)hex-5-enenitrile). Because the alkene and the cyclopentyl ring have nearly identical polarities, they co-elute on standard normal-phase silica. The Solution: You must exploit the pi-electrons of the alkene. Use Silver Nitrate (AgNO₃) impregnated silica gel chromatography [3]. The Ag⁺ ions form reversible coordination complexes with the alkene double bond, drastically retarding its retention time while the fully saturated cyclopentyl nitrile elutes rapidly.

Q3: My crude product contains a highly polar impurity that streaks heavily on TLC. What is it? The Causality: Nitriles are susceptible to hydrolysis. If you utilized aqueous NaOH under PTC conditions and allowed the reaction to run too long, the nitrile group partially hydrolyzes to 1-(3-fluorophenyl)cyclopentanecarboxamide or the corresponding carboxylic acid. The Solution: Do not attempt chromatography yet. Perform an acid-base Liquid-Liquid Extraction (LLE) to partition these ionizable impurities into the aqueous phase.

Part 3: Quantitative Impurity Data & Removal Strategy

Impurity TypeStructural OriginRelative Polarity (TLC Rf)*Optimal Purification Strategy
Desired Product 1-(3-Fluorophenyl)cyclopentanecarbonitrile~0.45N/A
Starting Material 3-Fluorophenylacetonitrile~0.40Fractional Distillation
Mono-alkylated 5-Bromo-2-(3-fluorophenyl)pentanenitrile~0.25Silica Gel Chromatography
Alkene Byproduct 2-(3-fluorophenyl)hex-5-enenitrile~0.45 (Co-elutes)AgNO₃-Silica Chromatography
Hydrolysis Carboxamide / Carboxylic Acid0.0 - 0.1 (Streaks)Acid-Base LLE

*TLC Conditions: 10% Ethyl Acetate in Hexanes on UV-active silica plates.

Part 4: Self-Validating Purification Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Purpose: Removal of polar hydrolysis byproducts (amides/acids) prior to distillation or chromatography.

  • Dilution: Dissolve the crude reaction mixture (oil) in an organic solvent with low water solubility (e.g., Methyl tert-butyl ether (MTBE) or Dichloromethane).

  • Basic Wash (Removes Acids): Wash the organic layer with 2 volumes of 1M aqueous NaOH.

    • Self-Validation Step: Check the pH of the aqueous waste. It must remain >10. If it drops, your crude contained excess acid; repeat the wash.

  • Acidic Wash (Removes Amines/Amides): Wash the organic layer with 2 volumes of 1M aqueous HCl.

  • Brine Wash & Drying: Wash with saturated NaCl, separate, and dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

    • Self-Validation Step: Spot the concentrated oil on TLC (1:1 EtOAc/Hexanes). The baseline streaking (Rf 0.0) should be completely absent.

Protocol B: AgNO₃-Impregnated Silica Gel Chromatography

Purpose: Separation of the desired product from E2 elimination alkene byproducts.

  • Preparation of Stationary Phase: Slurry standard silica gel (230-400 mesh) in a 10% w/w solution of AgNO₃ in acetonitrile. Evaporate the solvent in the dark (rotary evaporator) until a free-flowing powder is obtained. Note: Ag-silica is light sensitive; wrap the column in aluminum foil.

  • Column Packing: Pack the column using 5% EtOAc in Hexanes.

  • Loading: Load the crude mixture (post-LLE) as a concentrated band.

  • Elution: Elute with 5% EtOAc in Hexanes.

    • Causality: The desired 1-(3-fluorophenyl)cyclopentanecarbonitrile lacks pi-bonds (other than the deactivated fluorophenyl ring) and will elute in the early fractions. The terminal alkene byproduct coordinates with Ag⁺ and is retained significantly longer.

  • Detection: Monitor fractions via TLC.

    • Self-Validation Step: Stain the TLC plates with aqueous Potassium Permanganate (KMnO₄). The desired product will not react strongly, but the delayed alkene fractions will immediately turn the purple stain brown (oxidation of the double bond), proving successful separation.

Part 5: Purification Decision Workflow

Use the following logic tree to determine the most efficient purification sequence based on your specific analytical results.

DecisionTree Crude Crude Reaction Mixture Analysis LC-MS / TLC Analysis Crude->Analysis Cond1 Polar Impurities Present? (Amides/Acids/Baseline) Analysis->Cond1 LLE Protocol A: Acid/Base LLE Cond1->LLE Yes Cond2 Alkene Impurities Present? (Co-eluting mass -HBr) Cond1->Cond2 No LLE->Cond2 AgNO3 Protocol B: AgNO3-Impregnated Silica Cond2->AgNO3 Yes Standard Standard Silica Gel or Vacuum Distillation Cond2->Standard No Pure Pure 1-(3-Fluorophenyl) cyclopentanecarbonitrile AgNO3->Pure Standard->Pure

Decision matrix for selecting the appropriate purification workflow.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalysis. A general method of alkylation of nitriles. Organic Syntheses, 55, 91. Retrieved from[Link]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425-447. Retrieved from[Link]

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 1,4-Dibromobutane

Welcome to the technical support center for handling 1,4-dibromobutane in your reaction mixtures. As a bifunctional electrophile, 1,4-dibromobutane is a cornerstone reagent in the synthesis of various pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 1,4-dibromobutane in your reaction mixtures. As a bifunctional electrophile, 1,4-dibromobutane is a cornerstone reagent in the synthesis of various pharmaceuticals and functional materials, particularly in the formation of five-membered rings like pyrrolidines.[1] However, its physical properties can present unique challenges during post-reaction workup. This guide provides in-depth, field-proven insights and troubleshooting protocols to efficiently remove unreacted 1,4-dibromobutane, ensuring the high purity of your target compounds.

Understanding the Challenge: Properties of 1,4-Dibromobutane

The successful removal of excess 1,4-dibromobutane is contingent on understanding its physical and chemical characteristics. Its relatively high boiling point and density, coupled with its solubility in many organic solvents, can complicate standard purification techniques.

PropertyValueSource(s)
Molecular Weight 215.91 g/mol [2]
Boiling Point 196-200 °C (at atmospheric pressure)[3][4][5][6]
83-84 °C (at 12 mmHg)[7]
63-65 °C (at 6 mmHg)[3]
Density ~1.81 g/mL at 25 °C[4][8]
Solubility Miscible with ether, chloroform, and alcohol.[4] Insoluble in water.[9][10]

Frequently Asked Questions (FAQs)

Q1: My primary purification method isn't working. What's the best approach to remove a large excess of 1,4-dibromobutane?

A1: The optimal strategy depends on the properties of your desired product. A decision-making workflow can be visualized as follows:

Removal_Strategy start Start: Reaction Mixture with Excess 1,4-Dibromobutane product_properties Assess Product Properties: - Thermal Stability? - Polarity? - Solubility? start->product_properties distillation Distillation product_properties->distillation Product is thermally stable and non-volatile? extraction Aqueous Extractive Workup product_properties->extraction Product has different solubility than 1,4-DBB? chromatography Column Chromatography product_properties->chromatography Product has different polarity than 1,4-DBB? quenching Chemical Quenching product_properties->quenching Product is stable to quenching agent? end Pure Product distillation->end extraction->end chromatography->end quenching->end

Caption: Decision matrix for selecting a purification method.

Q2: I'm observing a brown or yellow tint in my organic layer after workup. What causes this and how can I fix it?

A2: This discoloration is often due to the presence of dissolved bromine (Br₂), which can form from the decomposition of 1,4-dibromobutane, especially at elevated temperatures.[3] To remedy this, wash the organic layer with a 5-10% aqueous solution of a mild reducing agent like sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).[3] The wash should be repeated until the organic layer is colorless.

Q3: An emulsion has formed during my aqueous wash. How can I break it?

A3: Emulsion formation is common when the densities of the organic and aqueous layers are similar or when surfactants are present. To resolve this, you can:

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.

  • If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.

  • In some cases, allowing the mixture to stand for an extended period can lead to separation.

Troubleshooting Guides

Guide 1: Extractive Workup

Extractive workup is a common first-line approach for removing water-soluble impurities and can be adapted to remove 1,4-dibromobutane if your product has significantly different solubility properties.

Causality Behind Experimental Choices: This method leverages the immiscibility of 1,4-dibromobutane with water.[9][10] By washing the reaction mixture with water, you can remove polar impurities. Subsequent washes with specific aqueous solutions can neutralize acidic or basic byproducts.[7]

Experimental Protocol:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DMF), it's advisable to first remove it under reduced pressure.[11]

  • Aqueous Wash: Add an equal volume of deionized water and gently invert the funnel several times. Allow the layers to separate. 1,4-dibromobutane will be in the lower organic layer due to its higher density.[3][5]

  • Neutralization (if necessary): Wash the organic layer with a 10% sodium bicarbonate solution to neutralize any residual acid.[3][7]

  • Final Wash: Perform a final wash with water until the aqueous layer is neutral (check with pH paper).[3]

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][7]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to isolate the product.

Extractive_Workflow start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_water Add Deionized Water & Mix sep_funnel->add_water separate_layers Separate Organic Layer (Lower Layer) add_water->separate_layers wash_bicarb Wash with 10% NaHCO3 (Optional) separate_layers->wash_bicarb wash_final_water Wash with Water until Neutral wash_bicarb->wash_final_water dry Dry with Anhydrous MgSO4/Na2SO4 wash_final_water->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Product + 1,4-DBB filter_concentrate->product

Caption: Workflow for extractive removal of impurities.

Guide 2: Distillation

For thermally stable, non-volatile products, distillation is a highly effective method for removing the more volatile 1,4-dibromobutane.

Causality Behind Experimental Choices: This technique separates compounds based on differences in their boiling points. Since 1,4-dibromobutane has a defined boiling point, it can be distilled away from less volatile products.[9] Vacuum distillation is often preferred to lower the required temperature and prevent potential decomposition of the product or remaining starting material.[3]

Experimental Protocol:

  • Setup: Assemble a simple or fractional distillation apparatus. For high-boiling products, a short-path distillation apparatus is recommended to minimize product loss.[5]

  • Drying: Ensure the crude product is thoroughly dried before distillation, as water can form an azeotrope, leading to an unstable boiling point.[3]

  • Distillation: Heat the mixture gradually. If performing a vacuum distillation, ensure a stable vacuum is achieved before heating.

  • Fraction Collection: Collect the fraction corresponding to the boiling point of 1,4-dibromobutane at the given pressure. Monitor the temperature closely to ensure a clean separation.

Troubleshooting Distillation:

  • Unstable Boiling Point: This may be due to water contamination or the presence of other impurities. Ensure the material is dry and consider a preliminary purification step if significant impurities are present.[3]

  • Low Yield: Product loss can occur if the distillation is performed too quickly or at an incorrect pressure. Optimize these parameters for your specific separation. Using a short-path setup can also improve yield for high-boiling compounds.[3]

Guide 3: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Causality Behind Experimental Choices: 1,4-dibromobutane is a relatively non-polar compound. This allows for its separation from more polar products using a polar stationary phase like silica gel and a non-polar eluent.[3][12]

Experimental Protocol:

  • Stationary Phase: Pack a column with silica gel.

  • Eluent System: Use a non-polar eluent, such as petroleum ether or a mixture of petroleum ether and ethyl acetate.[3][12]

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Run the column, collecting fractions. 1,4-dibromobutane will typically elute first in a non-polar solvent system.

  • Analysis: Analyze the collected fractions by a suitable method like Thin Layer Chromatography (TLC) to identify the product-containing fractions.

Troubleshooting Chromatography:

  • Poor Separation: If the product and 1,4-dibromobutane have similar polarities, consider using a different eluent system or a different stationary phase.

  • Product Tailing: This can be caused by interactions with the stationary phase. Adding a small amount of a polar solvent to the eluent can sometimes resolve this issue.

Guide 4: Chemical Quenching

In some cases, excess 1,4-dibromobutane can be consumed by adding a nucleophilic quenching agent. This is particularly useful if the resulting quenched product is easily separable (e.g., by precipitation or extraction).

Causality Behind Experimental Choices: 1,4-dibromobutane is an electrophile and will react with nucleophiles.[1] By adding a suitable nucleophile, the excess 1,4-dibromobutane is converted into a different compound that may be easier to remove from the reaction mixture.

Potential Quenching Agents:

  • Amines: Adding a simple amine can convert 1,4-dibromobutane into a more polar amino-derivative, which may be easier to remove via an acidic wash. However, this can lead to the formation of quaternary ammonium salts.[13]

  • Thiolates: These are strong nucleophiles that can react with 1,4-dibromobutane. The resulting thioether may have different solubility properties, facilitating its removal.

Important Considerations:

  • The quenching agent should not react with the desired product.

  • The reaction conditions for quenching (temperature, time) should be carefully considered to avoid side reactions.

  • This method is highly specific to the reaction system and should be approached with caution.

Safety and Handling of 1,4-Dibromobutane

1,4-dibromobutane is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[14][15] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16] In case of accidental contact, wash the affected area with plenty of water and seek medical attention.[14][17]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1,4-Dibromobutane-d8.
  • SIELC Technologies. (2018, February 16). Separation of 1,4-Dibromobutane on Newcrom R1 HPLC column.
  • PrepChem.com. (n.d.). Preparation of 1,4-dibromobutane.
  • Benchchem. (n.d.). Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane.
  • Loba Chemie. (2016, July 11). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS.
  • Multichem Exports. (n.d.). 1,4-DIBROMOBUTANE.
  • Guidechem. (2023, June 3). How to Prepare 1,4-Dibromobutane with Sodium Bromide, Concentrated Sulfuric Acid, and Butanol.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Monitoring 1,4-Dibromobutane Reaction Progress.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • ChemicalBook. (n.d.). 1,4-Dibromobutane - Safety Data Sheet.
  • ECHEMI. (n.d.). 1,4-Dibromobutane SDS, 110-52-1 Safety Data Sheets.
  • Aarnee International. (n.d.). 1,4 Dibromobutane | 110-52-1 | C4H8Br2.
  • ChemicalBook. (n.d.). 1,4-Dibromobutane synthesis.
  • ChemicalBook. (2026, January 13). 1,4-Dibromobutane | 110-52-1.
  • Benchchem. (n.d.). Optimizing Derivatization with 1,4-Dibromobutane-d8: A Technical Support Center.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4-Dibromobutane: Properties, Uses and Manufacturing.
  • YouTube. (2023, February 27). 1,4 Dibromobutane synthesis.
  • PubChem. (n.d.). 1,4-Dibromobutane | C4H8Br2 | CID 8056.
  • Palchem. (2011, May 6). 1,4-DIBROMOBUTANE.
  • Wintersun Chemical. (n.d.). 1,4-Dibromobutane in 551.15 Lb (250 Kg) Drum.
  • Vedantu. (2024, July 2). Treatment of NH3 with 1 4dibromobutane yields a C4H94NBr class 12 chemistry CBSE.
  • YouTube. (2019, November 18). Synthesis of 1,4-Dibromobutane from THF.
  • Benchchem. (n.d.). Methods for removing unreacted bromine from 2,2-Dibromobutane synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis.
  • Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • The Student Room. (2020, February 14). a-level chemistry aqa help.
  • Google Patents. (n.d.). US2913502A - Process for the preparation of 1, 4-dibromobutane.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Reddit. (2024, July 10). SN2 Reaction with 1,4-Dibromobutane : r/OrganicChemistry.
  • Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents.
  • Sciencemadness.org. (2018, January 19). Preparation of 1,4-Dibromobutane.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF.

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Additions to Nitriles

Welcome to the Organometallic Workflows Technical Support Center. The nucleophilic addition of Grignard reagents to nitriles is a foundational method for synthesizing ketones. However, nitriles are significantly less ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organometallic Workflows Technical Support Center. The nucleophilic addition of Grignard reagents to nitriles is a foundational method for synthesizing ketones. However, nitriles are significantly less electrophilic than aldehydes or ketones. This inherent electronic property often leads to competing side reactions—such as α -deprotonation or incomplete intermediate hydrolysis—resulting in poor conversion rates and low isolated yields [1].

This guide provides field-proven diagnostic matrices, mechanistic insights, and self-validating protocols to help you troubleshoot and optimize your Grignard-nitrile workflows.

Diagnostic Matrix: Identifying the Root Cause

Before altering your protocol, use the quantitative and observational data from your failed reaction to pinpoint the exact mechanistic failure.

Symptom (Post-Workup)Diagnostic ObservationPrimary Mechanistic CauseRecommended Solution
High unreacted nitrile Vigorous bubbling upon Grignard addition; alkane byproduct detected by GC-MS. α -Deprotonation (Enolization): Grignard acts as a base rather than a nucleophile.Add anhydrous CeCl3​ (Imamoto protocol) to suppress basicity [3].
High unreacted nitrile No bubbling; Grignard reagent titer is low prior to addition.Quenching: Moisture or oxygen in the system destroyed the Grignard reagent.Rigorous Schlenk techniques; titrate Grignard immediately before use [1].
Low ketone, high mass balance loss NMR shows a complex mixture or a stable intermediate peak; missing ketone carbonyl stretch in IR.Incomplete Hydrolysis: The intermediate N -magnesioimine salt failed to hydrolyze.Implement rigorous acidic reflux or continuous-flow hydrolysis[2].
Trace product, unreacted SM Nitrile lacks α -protons (e.g., benzonitrile derivatives), but conversion remains <10%.Steric Hindrance / Poor Electrophilicity: The activation energy for nucleophilic attack is too high.Use Lewis acid additives ( LiCl , Ti(OiPr)4​ ) or switch to a higher-boiling solvent (Toluene) [4].
Core Mechanistic Pathway & Failure Modes

Understanding the causality behind low yields requires mapping the desired nucleophilic trajectory against competing thermodynamic sinks.

Mechanism Grignard Grignard Reagent (R-MgX) Nitrile Nitrile (R'-CN) Grignard->Nitrile Nucleophilic Attack Quenched Quenched Grignard (R-H) Grignard->Quenched Trace Moisture (Quenching) ImineSalt Imine-Mg Salt [R-C(=NMgX)-R'] Nitrile->ImineSalt Desired Pathway Enolate Ketenimine Anion (Enolization) Nitrile->Enolate Alpha-Deprotonation (Base Pathway) Ketone Target Ketone [R-C(=O)-R'] ImineSalt->Ketone Acidic Hydrolysis Amine Primary Amine (Side Product) ImineSalt->Amine Incomplete Hydrolysis

Fig 1: Mechanistic pathways of Grignard addition to nitriles, highlighting common failure modes.

Troubleshooting FAQs
Q1: I recover nearly 100% of my starting nitrile, but I know my system is strictly anhydrous. What is happening?

A: If your nitrile contains α -protons (e.g., aliphatic nitriles like phenylacetonitrile), the Grignard reagent is likely acting as a base rather than a nucleophile. It deprotonates the α -carbon to form a stable ketenimine anion. During aqueous workup, this anion is simply reprotonated, regenerating your starting material. This "false negative" masks the fact that a reaction did occur—just an acid-base one. Solution: Transition to an Imamoto-type activation using anhydrous Cerium(III) chloride ( CeCl3​ ). Organocerium reagents are highly nucleophilic but significantly less basic than their Grignard counterparts, effectively suppressing enolization [3].

Q2: My reaction tracking (GC-MS) shows the nitrile is completely consumed, but my isolated yield of the ketone is below 20%. Where is my product?

A: The failure point is your workup. The addition of a Grignard reagent to a nitrile does not immediately form a ketone; it forms an N -magnesioimine salt ( R−C(=NMgX)−R′ ). This intermediate is thermodynamically stable and highly resistant to mild hydrolysis [1]. A standard quench with saturated NH4​Cl or water will leave this salt intact, or partially convert it to a primary amine, both of which are often lost in the aqueous layer or during column chromatography. Solution: You must force the hydrolysis. Use 2M HCl and heat the biphasic mixture to reflux for 2–4 hours. Alternatively, continuous-flow chemistry utilizing in-series plug flow reactors has been proven to handle this highly stable intermediate efficiently, bypassing batch hydrolysis limitations [2].

Q3: I am using an aromatic nitrile with no α -protons, but the reaction stalls at 30% conversion. How can I push it to completion?

A: Aromatic nitriles, particularly those with electron-donating groups, are notoriously poor electrophiles. If steric hindrance or electronic deactivation is stalling the reaction, you must activate the cyano group. Solution: Introduce a Lewis acid additive. The addition of lithium salts (e.g., LiCl or LiClO4​ ) to the ethereal solvent coordinates the lithium cation to the nitrile nitrogen, lowering the LUMO of the cyano group and accelerating nucleophilic attack [4].

Field-Proven Experimental Protocols
Protocol A: CeCl3​ -Mediated Addition (Imamoto Protocol for Enolizable Nitriles)

This protocol utilizes the transmetalation of a Grignard reagent to an organocerium species to suppress basicity and force nucleophilic addition [3].

  • Drying the Catalyst: Place CeCl3​⋅7H2​O (1.5 equiv. relative to nitrile) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield a white, free-flowing powder of anhydrous CeCl3​ .

  • Activation: Cool the flask to room temperature under Argon. Add anhydrous THF (5 mL/mmol) and stir the suspension vigorously at room temperature for 2 hours.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv.). Stir for 30 minutes at -78 °C. The mixture will turn yellow/brown, indicating the formation of the organocerium species.

  • Addition: Add the nitrile (1.0 equiv.) dissolved in a minimal amount of THF dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation: Quench a 0.1 mL aliquot in 1M HCl , extract with EtOAc, and run GC-MS to confirm the disappearance of the nitrile peak.

Protocol B: Rigorous Acidic Hydrolysis of Imine Salts

Use this workup when GC-MS confirms nitrile consumption, but standard workups yield low ketone recovery [1].

  • Quench: Cool the completed Grignard reaction mixture to 0 °C. Carefully add 2M HCl dropwise until the vigorous bubbling ceases and the magnesium salts fully dissolve (pH should be < 2).

  • Thermal Hydrolysis: Equip the flask with a reflux condenser. Heat the biphasic mixture to 60 °C (if in THF) or 80 °C (if in Toluene) for a minimum of 3 hours.

  • Monitoring: Monitor the organic layer by TLC. The intermediate imine spot (often UV active, baseline or low Rf) should completely convert to the higher Rf ketone spot.

  • Extraction: Cool to room temperature, separate the layers, and extract the aqueous layer twice with ethyl acetate. Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

Troubleshooting Logic Workflow

Follow this decision tree to dynamically adjust your experimental parameters based on analytical feedback.

Workflow Start Low Ketone Yield Detected CheckSM Is unreacted nitrile recovered by GC/NMR? Start->CheckSM CheckAlpha Does the nitrile have alpha-protons? CheckSM->CheckAlpha Yes (Low Reactivity) CheckHydro Is an intermediate imine observed by NMR? CheckSM->CheckHydro No (Imine Salt trapped) SolMoisture Ensure strict Schlenk conditions & add LiCl CheckAlpha->SolMoisture No (Moisture/Sterics) SolCeCl3 Execute Protocol A: CeCl3 Imamoto Addition CheckAlpha->SolCeCl3 Yes (Enolization risk) SolHydro Execute Protocol B: Rigorous Acidic Reflux CheckHydro->SolHydro Yes (Incomplete Hydrolysis)

Fig 2: Decision tree for diagnosing and resolving low conversion rates in Grignard-nitrile additions.

References
  • Mateos, C. et al. (2013). Efficient and scalable synthesis of ketones via nucleophilic Grignard addition to nitriles using continuous flow chemistry. Tetrahedron Letters, 54(18), 2226-2230. URL:[Link]

  • Bartoli, G. et al. (2010). Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry. Chemical Reviews, 110(10), 6104-6143. URL:[Link]

  • Wietelmann, U. (2014). Lithium Salt Solutes for Organic Syntheses. Thieme-Connect. URL:[Link]

Troubleshooting

Technical Support Center: Recrystallization of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

An in-depth technical guide by a Senior Application Scientist. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(3-Fluorophenyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(3-Fluorophenyl)cyclopentanecarbonitrile via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the procedure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 1-(3-Fluorophenyl)cyclopentanecarbonitrile?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The solvent must completely dissolve 1-(3-Fluorophenyl)cyclopentanecarbonitrile at or near its boiling point. This allows for the creation of a saturated solution.[2]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals and maximizing recovery.[1][3]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying process.[1]

Q2: Which single solvents are good starting points for recrystallizing this compound?

Given the structure of 1-(3-Fluorophenyl)cyclopentanecarbonitrile, which contains a polar nitrile group and a moderately polar fluorophenyl group, alongside non-polar cyclopentane and aromatic rings, solvents of intermediate polarity are excellent starting points.

Based on principles applied to similar aromatic nitriles, alcohols are often a good choice.[4] Small-scale solubility tests should be conducted with the following solvents:

  • Isopropanol: Often provides a good balance of polarity for compounds of this nature.

  • Ethanol: Similar to isopropanol, it can be effective but may show slightly higher solubility at room temperature, potentially reducing yield.

  • Ethyl Acetate: An ester of intermediate polarity that can be a suitable choice.

Q3: When should I use a mixed-solvent system, and which pairs are recommended?

A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria. This typically involves a "good" solvent that readily dissolves the compound and a "bad" or "anti-solvent" in which the compound is poorly soluble.[4]

For 1-(3-Fluorophenyl)cyclopentanecarbonitrile, several solvent pairs are logical candidates for testing:

  • Ethyl Acetate / Hexane (or Heptane): This is a very common and effective pair.[4][5] The compound is dissolved in a minimum amount of hot ethyl acetate (the "good" solvent), and hexane (the "bad" solvent) is added dropwise until the solution becomes cloudy (the point of saturation).

  • Acetone / Water: Acetone acts as the "good" solvent, while water is the anti-solvent. This is useful for moderately polar compounds.

  • Ethanol / Water: Similar to the acetone/water system, this is another effective pair for compounds with some polarity.

Troubleshooting Guide

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming a liquid layer that is immiscible with the solvent.[4] This often happens when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[1][4]

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to lower the saturation point.[4]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or solvent mixture.

  • Slow Down the Cooling Process: Allow the flask to cool very slowly to room temperature on an insulating surface before moving it to an ice bath. Rapid cooling encourages oil formation.[3][4]

  • Induce Crystallization: Use a seed crystal from a previous successful crystallization or scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1][4]

Q: My recovery is very low. How can I improve the yield?

A: Low recovery is a common issue that can be traced back to several factors.

Solutions:

  • Minimize the Amount of Hot Solvent: The most common cause of low yield is using too much solvent to dissolve the compound, which keeps a significant portion of the product in the mother liquor even after cooling.[3] Use only the absolute minimum amount of boiling solvent required for complete dissolution.

  • Ensure Thorough Cooling: Cool the flask in an ice-water bath for a sufficient period to maximize crystal precipitation from the solution.

  • Prevent Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), they will be lost. Use a heated filter funnel or ensure the solution and glassware are kept hot during this process.[3]

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second, albeit likely less pure, batch of crystals.

Q: The recrystallized product is still impure or has the wrong color. What should I do?

A: The persistence of impurities, especially colored ones, indicates that they have similar solubility properties to your target compound or were trapped within the crystal lattice.

Solutions:

  • Use Activated Charcoal (Norit): If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Using too much charcoal can also adsorb your product, reducing the yield.[4]

  • Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Re-evaluate Your Solvent Choice: The chosen solvent may not be optimal for separating the specific impurities present. Perform new small-scale solubility tests to find a solvent that better differentiates the solubility of the product from that of the impurity.

Data and Protocols

Table 1: Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolaritySuitability Notes
Isopropanol82PolarGood starting point for single-solvent recrystallization.[4]
Ethanol78PolarCan be effective; may have high solubility at room temp.
Ethyl Acetate77IntermediateOften used as the "good" solvent in a mixed-solvent system with hexane/heptane.[4][5]
Hexane / Heptane69 / 98Non-polarExcellent as an "anti-solvent" to induce precipitation.[4]
Acetone56PolarCan be too effective as a solvent, but useful in mixed systems with water or hexane.[4]
Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 1-(3-Fluorophenyl)cyclopentanecarbonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just fully dissolves. Do not add an excess of solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a heated funnel to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.[3]

Experimental Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent (e.g., ethyl acetate).

  • Induce Saturation: While the solution is still hot, add the "bad" anti-solvent (e.g., hexane) dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Crystallization, Collection, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol.

Visualized Workflows

Solvent_Selection_Workflow cluster_0 Solvent Selection Logic Start Start: Crude Solid Test Perform small-scale solubility tests (e.g., Isopropanol, EtOH, EtOAc/Hexane) Start->Test CheckSingle Does a single solvent show high solubility when hot and low solubility when cold? Test->CheckSingle SingleSolvent Proceed with Single-Solvent Recrystallization CheckSingle->SingleSolvent Yes MixedSolvent Proceed with Mixed-Solvent System (e.g., EtOAc/Hexane) CheckSingle->MixedSolvent No

Caption: Logic for selecting an appropriate recrystallization solvent system.

Troubleshooting_Workflow cluster_1 Recrystallization Troubleshooting Start Perform Recrystallization CheckCrystals Did pure crystals form? Start->CheckCrystals Success Success: Collect and Dry Crystals CheckCrystals->Success Yes Issue Identify Issue CheckCrystals->Issue No OilingOut Compound 'Oiled Out' Issue->OilingOut Oiling LowRecovery Low Recovery Issue->LowRecovery Yield Impure Product Impure / Colored Issue->Impure Purity SolutionOiling Solutions: 1. Add more solvent 2. Cool slower 3. Use seed crystal OilingOut->SolutionOiling SolutionRecovery Solutions: 1. Use less hot solvent 2. Ensure complete cooling 3. Recover 2nd crop LowRecovery->SolutionRecovery SolutionImpure Solutions: 1. Use activated charcoal 2. Repeat recrystallization 3. Re-evaluate solvent choice Impure->SolutionImpure

Caption: Troubleshooting common issues during the recrystallization process.

References

  • BenchChem. (n.d.). Purification methods for removing impurities from nitriles.
  • Nichols, L. (n.d.). Recrystallization.
  • University of Toronto Scarborough. (n.d.). Recrystallisation.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
  • BenchChem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • Royal Society of Chemistry. (2013). Supplementary Information: Synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl carbonate intermediate.

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity in Nitrile Synthesis

Welcome to the Nitrile Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields or stalled reactions durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrile Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields or stalled reactions during the dehydration of primary amides to nitriles. While this transformation appears straightforward on paper, it is practically fraught with moisture-induced failures.

This guide is designed to provide you with a mechanistic understanding of these failures, actionable troubleshooting steps, and self-validating experimental protocols to ensure robust, reproducible nitrile synthesis.

The Causality of Moisture in Nitrile Synthesis

To control a reaction, you must first understand its vulnerabilities. The conversion of a primary amide ( R−CONH2​ ) to a nitrile ( R−CN ) is thermodynamically driven by the elimination of water[1].

Mechanistically, dehydrating agents (such as SOCl2​ , POCl3​ , Burgess reagent, or T3P) function by reacting with the nucleophilic amide oxygen to form a highly electrophilic activated intermediate (e.g., an imidoyl chloride or a sulfamate ester)[2],[1].

The Moisture Problem: If ambient water is present in your solvent, glassware, or the hygroscopic amide substrate itself, it acts as a competing nucleophile. Water will either rapidly hydrolyze the dehydrating agent (destroying your stoichiometry) or attack the activated intermediate, driving the equilibrium backward and reverting the intermediate to the starting primary amide[3]. Therefore, strict moisture exclusion is not just best practice—it is a mechanistic absolute.

MoistureControl A Primary Amide Substrate B Substrate Drying (Azeotropic Distillation) A->B C Anhydrous Reagent Addition (e.g., T3P, Burgess) B->C D Inert Atmosphere Reaction (Argon / Schlenk Line) C->D E Aqueous Quench & Extraction D->E F Pure Nitrile Product E->F

Workflow for moisture exclusion during primary amide dehydration.

Frequently Asked Questions & Troubleshooting

Q1: My nitrile synthesis is stalling at 50% conversion, and I am recovering starting material. What is happening? A: This is a classic symptom of ambient moisture quenching your dehydrating agent. Because primary amides form strong hydrogen bonds with water, simply drying them under a vacuum is often insufficient. Troubleshooting: Implement a self-validating moisture check. Before adding your expensive dehydrating agent, perform a Karl Fischer titration on your reaction mixture to ensure water content is <50 ppm . If the substrate is highly hygroscopic, perform an azeotropic distillation with anhydrous toluene prior to the reaction to physically strip away hydrogen-bonded water[3].

Q2: I am working with an advanced, highly functionalized API intermediate. Traditional reagents like POCl3​ cause decomposition. What are the best alternatives? A: For late-stage functionalization, you must pivot away from harsh, highly acidic reagents. I recommend Propylphosphonic Anhydride (T3P) or the Burgess Reagent .

  • Burgess Reagent (methyl N-(triethylammoniumsulphonyl)carbamate) allows for mild, chemoselective dehydration via a syn-elimination mechanism. It is highly soluble in non-polar solvents and often proceeds at room temperature to mild heating, preserving sensitive stereocenters[4],[5],[6].

  • T3P is exceptional for its broad functional group tolerance, low toxicity, and ease of workup, making it ideal for scale-up[7],[8].

Q3: How do I choose the right dehydrating agent based on my substrate's sensitivity? A: Use the following quantitative comparison table to match the reagent to your substrate's tolerance profile.

Quantitative Comparison of Dehydrating Agents
Dehydrating AgentMoisture SensitivityFunctional Group ToleranceOptimal Reaction TempPrimary Byproducts
SOCl2​ / POCl3​ Extremely HighLow (Highly Acidic)80°C+ (Reflux) HCl , SO2​ , H3​PO4​
Burgess Reagent HighVery HighRoom Temp to 50°CTriethylammonium salts
T3P (50% in EtOAc) ModerateHigh0°C to 100°CWater-soluble phosphonates
P(NMe2​)3​ / PCl3​ HighModerateRefluxPhosphine oxides, HCl

(Data synthesized from standard reagent profiles[5],[9],[8],[3])

Standard Operating Procedures (SOPs)

To ensure trustworthiness in your results, every protocol must be a self-validating system. The following methodologies are designed to inherently confirm their own success through specific workup advantages.

Protocol A: Scalable Dehydration using T3P

Self-Validation Logic: T3P byproducts are exclusively water-soluble phosphonic acids. If TLC indicates complete consumption of the starting material, a simple aqueous wash will yield a highly pure nitrile without the need for column chromatography[8].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Substrate Loading: Suspend the primary amide ( 10 mmol ) in anhydrous Ethyl Acetate ( 20 mL ). Add anhydrous Triethylamine ( 30 mmol ) and stir for 5 minutes.

  • Reagent Addition: Cool the mixture to 0∘C using an ice bath. Dropwise add T3P ( 50 wt% in EtOAc, 12 mmol ) via a syringe to control the initial exotherm.

  • Reaction: Remove the ice bath and heat the reaction to reflux ( 70∘C−80∘C ) for 2-4 hours. Monitor via TLC or GC-MS.

  • Workup: Once complete, cool to room temperature. Quench by adding 20 mL of cold water. Transfer to a separatory funnel, extract the organic layer, and wash twice with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo to obtain the pure nitrile.

T3PMechanism A Amide + T3P + Base B O-Attack on Phosphorus A->B C Phosphonate Ester Intermediate B->C D Base-Mediated Elimination C->D E Nitrile + Soluble Phosphonates D->E

Mechanistic pathway of amide dehydration using Propylphosphonic Anhydride.

Protocol B: Mild Chemoselective Dehydration using Burgess Reagent

Self-Validation Logic: The Burgess reagent operates via a rigid syn-elimination mechanism[2]. The absence of epimerization or racemization in chiral substrates validates that the reaction proceeded via the intended concerted pathway rather than a harsh carbocation intermediate[4],[6].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under Argon, dissolve the primary amide ( 1.0 mmol ) in anhydrous THF or Dichloromethane ( 10 mL ).

  • Reagent Addition: Add the Burgess Reagent ( 1.5 mmol ) in one single portion at room temperature. The inner salt is highly soluble, and the solution should become homogenous rapidly.

  • Reaction: Stir the mixture at room temperature. (For sterically hindered amides, mild heating to 40∘C may be required). The dehydration is a pyrolytic-style reaction that occurs under exceptionally mild conditions[2].

  • Workup: After 1-3 hours (monitor by TLC), quench the reaction by pouring it into water ( 10 mL ). Extract with Ethyl Acetate ( 3×10 mL ), dry the combined organic layers over MgSO4​ , and evaporate the solvent. Purify via a short silica gel plug if necessary.

References

  • Synthetic applications of Burgess reagent - Atlanchim Pharma. 4

  • What Role Does Burgess reagent Play? — APICDMO - Medium. 2

  • Zinc/T3P‐catalyzed dehydration of amides to nitriles - ResearchGate. 7

  • Burgess Reagent - Thieme Connect. 5

  • Burgess reagent in organic synthesis - Journal of the Indian Institute of Science. 6

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC. 9

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent - ResearchGate. 8

  • Chemistry of Nitriles - LibreTexts. 1

  • Improving reaction yield for nitrile synthesis - Benchchem. 3

Sources

Troubleshooting

Overcoming steric hindrance in 3-fluorophenyl substituted compounds

Technical Support Center: Overcoming Steric and Electronic Hindrance in 3-Fluorophenyl Substituted Compounds Welcome to the Application Support Center. Working with 3-fluorophenyl (meta-fluorophenyl) groups presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric and Electronic Hindrance in 3-Fluorophenyl Substituted Compounds

Welcome to the Application Support Center. Working with 3-fluorophenyl (meta-fluorophenyl) groups presents a unique paradox in medicinal chemistry and synthetic development. While fluorine is often considered a "hydrogen mimic" due to its relatively small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen)[1], its extreme electronegativity and rigid dipole can induce unexpected steric clashes, conformational locking, and severe cross-coupling bottlenecks[2].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. We will focus on the causality behind reaction failures and offer self-validating protocols to keep your drug development pipeline moving efficiently.

Section 1: Troubleshooting Cross-Coupling Reactions

FAQ 1: My Suzuki-Miyaura coupling with a hindered 3-fluorophenylboronic acid is stalling. I see mostly unreacted halide and some des-borylated byproduct. What is happening?

Causality & Solution: You are likely experiencing a combination of slow transmetalation due to steric hindrance and rapid protodeboronation. The highly electronegative fluorine atom at the meta position withdraws electron density from the boron atom. When combined with steric bulk (e.g., an ortho-substituent relative to the boron), transmetalation to the palladium center becomes kinetically slow[3]. Meanwhile, the electron-deficient C–B bond is highly susceptible to hydrolytic cleavage (protodeboronation) under standard basic aqueous conditions.

To overcome this, you must accelerate the catalytic cycle using a highly active, bulky, electron-rich phosphine ligand (like SPhos or XPhos) and a fast-activating precatalyst (e.g., Buchwald Pd G2 or G3 precatalysts)[4]. This allows the reaction to proceed at room temperature or 40 °C, outcompeting the degradation pathway.

FAQ 2: In Buchwald-Hartwig aminations involving bulky secondary amines and 3-fluorophenyl halides, my yields are abysmal (<10%). How do I force this coupling?

Causality & Solution: The bottleneck here is the reductive elimination step. While the 3-fluoro group can slightly activate the aryl halide for oxidative addition (especially if it is an aryl chloride), the steric bulk of the secondary amine combined with the conformational rigidity induced by the 3-fluorophenyl group prevents the Pd(II) intermediate from adopting the necessary geometry for reductive elimination.

Use a ligand specifically designed for hindered amines, such as BrettPhos or RuPhos. These ligands possess a biaryl backbone that enforces a specific coordination geometry, pushing the bulky aryl and amine groups together and dramatically lowering the activation energy for reductive elimination[5].

Section 2: Conformational & Structural Challenges in Drug Design

FAQ 3: The addition of a 3-fluoro group was supposed to improve metabolic stability, but our binding affinity dropped. Structural biology suggests the molecule is adopting the wrong conformation. Why?

Causality & Solution: This is a classic case of stereoelectronic "origami"[2]. While the steric bulk of fluorine is minimal, its dipole strongly repels other electronegative atoms (like oxygen or nitrogen) and aligns with adjacent C–H bonds via hyperconjugation. If the 3-fluorophenyl ring is part of a biaryl axis or adjacent to an ether/amide linkage, the C–F bond will dictate the dihedral angle to minimize electrostatic repulsion (e.g., avoiding F···O gauche clashes).

To troubleshoot, map the electrostatic potential of your binding pocket. If the 3-fluoro group is clashing with a hydrophobic wall or an electronegative residue, consider moving the fluorine to the 2-position or 4-position, or introduce a compensating hydrogen bond donor nearby to anchor the fluorine atom.

Section 3: Quantitative Data & Ligand Selection

Table 1: Ligand Selection Guide for Hindered 3-Fluorophenyl Cross-Couplings

Reaction TypePrimary ChallengeRecommended Ligand/PrecatalystBase & SolventExpected Yield Improvement
Suzuki-MiyauraProtodeboronationSPhos Pd G2K3PO4, THF/H2O (mild)+40-60%
Suzuki-MiyauraExtreme Steric BulkXPhos Pd G3CsF, Anhydrous Dioxane+50-70%
Buchwald-HartwigHindered Sec. AmineBrettPhos Pd G3NaOtBu, Toluene+60-80%
Buchwald-HartwigWeak NucleophiletBuBrettPhos Pd G3K2CO3, t-Amyl Alcohol+30-50%

Table 2: Physicochemical Parameters of Fluorine vs. Hydrogen

ParameterHydrogen (–H)Fluorine (–F)Impact on 3-Fluorophenyl Systems
van der Waals Radius1.20 Å1.47 ÅMinimal direct steric clash, but restricts tight biaryl rotation.
Electronegativity (Pauling)2.203.98Induces strong C–F dipole; alters pKa of adjacent functional groups.
C–X Bond Length1.09 Å1.35 ÅAlters spatial trajectory of the meta-substituent.

Section 4: Step-by-Step Experimental Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered 3-Fluorophenylboronic Acids Self-Validation Metric: Monitor the reaction via LC-MS at 30 minutes. The ratio of product mass to des-borylated fluorobenzene mass should be >10:1. If protodeboronation exceeds 10%, immediately cool the reaction and verify the anhydrous nature of your THF or switch to a fluoride-based base (e.g., CsF).

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), 3-fluorophenylboronic acid (1.5 equiv), and SPhos Pd G2 precatalyst (2-5 mol%) to an oven-dried vial[4].

  • Solvent & Base: Add anhydrous THF (0.2 M) and a degassed aqueous solution of K3PO4 (2.0 M, 3.0 equiv). Causality: The biphasic system with a highly active G2 precatalyst ensures transmetalation occurs faster than the boronic acid can hydrolyze in the aqueous phase.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 40 °C for 2-4 hours. Do not exceed 40 °C to prevent thermal protodeboronation.

  • Workup: Quench with water, extract with EtOAc, and filter through a short pad of silica to remove palladium black.

Protocol 2: Buchwald-Hartwig Amination of Hindered 3-Fluorophenyl Halides Self-Validation Metric: GC-MS should show <5% of the hydrodehalogenated 3-fluorobenzene byproduct. If this byproduct spikes, it indicates β-hydride elimination is outcompeting reductive elimination, signaling that your ligand is either degraded or insufficiently bulky.

  • Preparation: Charge a Schlenk flask with the 3-fluorophenyl halide (1.0 equiv), hindered amine (1.2 equiv), BrettPhos Pd G3 (2 mol%), and NaOtBu (1.5 equiv)[5].

  • Solvent: Evacuate and backfill with N2 three times. Add anhydrous, degassed toluene (0.1 M). Causality: Toluene provides the necessary non-polar environment to stabilize the transition state of the bulky reductive elimination, whereas polar solvents would over-stabilize the separated ions, stalling the catalytic cycle.

  • Reaction: Heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with DCM, wash with brine, and purify via flash chromatography.

Visualizations

G Start Low Yield in 3-Fluorophenyl Coupling? CheckMechanism Identify Bottleneck Start->CheckMechanism OxAdd Poor Oxidative Addition? (Aryl Chloride) CheckMechanism->OxAdd Halide issue Transmet Protodeboronation or Steric Clash? CheckMechanism->Transmet Boronic acid issue Sol1 Use Bulky Electron-Rich Ligand (e.g., XPhos, BrettPhos) OxAdd->Sol1 Sol2 Use Fast Precatalyst (e.g., SPhos-Pd-G2) & Mild Base Transmet->Sol2

Caption: Logic tree for troubleshooting 3-fluorophenyl cross-coupling bottlenecks.

G F_Subst 3-Fluorophenyl Substitution Steric Steric Hindrance (vdW 1.47 Å) F_Subst->Steric Electronic High Electronegativity (C-F Dipole) F_Subst->Electronic Conf_Lock Conformational Locking Steric->Conf_Lock Restricts rotation Electronic->Conf_Lock Dipole alignment Target_Bind Optimized Target Binding Conf_Lock->Target_Bind Pre-organization

Caption: Pathway of conformational control via 3-fluorophenyl substitution.

References

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Origami with small molecules: exploiting the C–F bond as a conformational tool Source: Beilstein Journal of Organic Chemistry URL
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: ACS Publications URL
  • N-Heterocyclic Carbenes (NHCs)
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of Cyclopentanecarbonitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and process scientists dealing with the synthesis and purification of alicyclic nitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process scientists dealing with the synthesis and purification of alicyclic nitriles.

Process Overview & The Impurity Bottleneck

In the synthesis of cyclopentanecarbonitrile (CPCN) via the double alkylation of nitriles with 1,4-dihalobutanes (e.g., 1,4-dichlorobutane), the reaction proceeds through a mono-alkylated intermediate, typically 5-chloropentanenitrile . Because the initial intermolecular alkylation is kinetically faster than the subsequent intramolecular cyclization, reactions that stall frequently leave behind significant quantities of this mono-alkylated impurity. Separating 5-chloropentanenitrile from the target alicyclic nitrile is a notorious bottleneck in scale-up workflows. This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Part 1: Quantitative Data & Physical Properties

Understanding the physicochemical differences between your target and the mono-alkylated impurity is the foundation of any separation strategy.

PropertyCyclopentanecarbonitrile (Target)5-Chloropentanenitrile (Impurity)
CAS Number 4254-02-86280-87-1
Boiling Point 67-68 °C at 10 mmHg~185 °C at 760 mmHg
Density 0.912 g/mL at 25 °C1.05 g/mL
Refractive Index n20/D 1.441n20/D ~1.427
Reactivity Profile Stable alicyclic nitrileElectrophilic primary alkyl halide

Data supported by 1[1] and .

Part 2: Troubleshooting FAQs

Q1: Why does fractional distillation alone sometimes fail to yield >99% pure CPCN? A1: While the boiling point difference between CPCN and 5-chloropentanenitrile is theoretically sufficient for separation, the mono-alkylated impurity can undergo thermal degradation or co-distill as an azeotrope-like mixture under prolonged heating. Relying solely on theoretical plates often leads to yield losses. We recommend a chemical derivatization step prior to distillation to alter the impurity's physical state.

Q2: How does the chemical derivatization work, and what is the causality behind the reagent choice? A2: The mono-alkylated impurity contains a reactive primary alkyl halide moiety, whereas CPCN is a stable alicyclic nitrile. By introducing a secondary amine (like diethylamine), the primary halide undergoes an SN2 nucleophilic substitution to form a tertiary amine adduct. This adduct is highly basic. Subsequent washing with dilute hydrochloric acid protonates the amine, shifting it entirely into the aqueous phase, leaving the unreactive CPCN in the organic phase.

Q3: My cyclization reaction stalls, leaving >15% mono-alkylated impurity. How can I drive it to completion? A3: The first alkylation (intermolecular) is kinetically faster than the second (intramolecular cyclization). If the reaction stalls, it indicates either exhaustion of the base or insufficient thermal energy to overcome the entropic barrier of ring closure. Ensure a strict 2.1:1 molar ratio of base (e.g., LDA or NaH) to the starting nitrile, and maintain the cyclization phase at 15–20 °C for an extended period (1-2 hours) to ensure complete ring closure.

Part 3: Experimental Workflows & Methodologies
Separation Workflow Visualization

G A Crude Mixture (CPCN + 5-Chloropentanenitrile) B Add Diethylamine (SN2 Derivatization) A->B C Acid Wash (1M HCl Extraction) B->C D Aqueous Phase (Protonated Impurity) C->D Removes Impurity E Organic Phase (Enriched CPCN) C->E Retains Product F Vacuum Distillation (10 mmHg) E->F G Pure Cyclopentanecarbonitrile (>99% Purity) F->G

Workflow for the chemical derivatization and distillation of cyclopentanecarbonitrile.

Protocol A: Chemical Derivatization and Liquid-Liquid Extraction

This procedure selectively removes the mono-alkylated impurity prior to distillation.

  • Derivatization: Dissolve the crude nitrile mixture in diethyl ether (Et₂O). Add 1.5 equivalents of diethylamine relative to the estimated molar amount of the 5-chloropentanenitrile impurity.

  • Heating: Reflux the mixture gently for 4 hours to ensure complete SN2 substitution of the primary chloride.

  • Self-Validating Mechanism: Withdraw a 50 µL aliquot, dilute in GC-grade dichloromethane, and analyze via GC-FID. The protocol is self-validating: the derivatization is deemed complete only when the peak corresponding to 5-chloropentanenitrile is completely consumed. Do not proceed to extraction until this is confirmed.

  • Extraction: Cool the mixture to room temperature. Wash the organic layer thoroughly with 1M aqueous HCl (3 x 50 mL) to extract the newly formed basic amine adduct into the aqueous phase.

  • Neutralization: Wash the organic layer with saturated aqueous K₂CO₃ to neutralize any residual acid, followed by a brine wash[1].

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Vacuum Fractional Distillation

Following extraction, the enriched CPCN must be distilled to remove residual solvent and trace non-basic impurities.

  • Setup: Transfer the concentrated organic phase to a distillation flask equipped with a 10 cm Vigreux column to ensure adequate theoretical plates for separation[1].

  • Vacuum Application: Apply a steady vacuum of 10 mmHg. Causality note: Vacuum distillation is strictly required to prevent the thermal decomposition of the nitrile group that occurs at its atmospheric boiling point.

  • Collection: Gradually increase the oil bath temperature. Collect the main fraction distilling at exactly 67-68 °C[1][2].

  • Self-Validating Mechanism: Monitor the refractive index of the main fraction. Pure Cyclopentanecarbonitrile will exhibit an exact n20/D of 1.441[1]. Any deviation indicates the co-distillation of impurities, prompting an immediate switch of the receiving flask.

References
  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 1-(3-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in medicinal chemistry. By comparing its spectral data with that of its non-fluorinated analog, 1-phenylcyclopentanecarbonitrile, we will dissect the influence of the fluorine substituent on the chemical environment of the molecule's protons.

The Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter a molecule's acidity, basicity, and dipole moment, which in turn affects its binding affinity to biological targets, membrane permeability, and metabolic stability. Understanding the precise location of fluorine substitution is therefore critical, and ¹H NMR provides a powerful tool for this confirmation.

Comparative ¹H NMR Data Analysis

The following table summarizes the experimental ¹H NMR data for 1-phenylcyclopentanecarbonitrile and the predicted data for 1-(3-Fluorophenyl)cyclopentanecarbonitrile. The predicted shifts for the fluorinated compound are extrapolated from the base structure and known substituent effects of a meta-fluorine atom on a phenyl ring.

Compound Protons Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
1-Phenylcyclopentanecarbonitrile Phenyl (H2', H6')~7.50Multiplet2HN/A
Phenyl (H3', H4', H5')~7.35Multiplet3HN/A
Cyclopentyl (H2, H5 - axial)~2.50Multiplet4HN/A
Cyclopentyl (H3, H4 - equatorial)~2.00Multiplet4HN/A
1-(3-Fluorophenyl)cyclopentanecarbonitrile (Predicted) Phenyl (H2')~7.40Multiplet1HN/A
Phenyl (H4')~7.15Multiplet1HN/A
Phenyl (H5')~7.30Multiplet1HN/A
Phenyl (H6')~7.25Multiplet1HN/A
Cyclopentyl (H2, H5 - axial)~2.55Multiplet4HN/A
Cyclopentyl (H3, H4 - equatorial)~2.05Multiplet4HN/A

Note: The predicted values for 1-(3-Fluorophenyl)cyclopentanecarbonitrile are based on established substituent effects and data from similar structures. The actual experimental values may vary slightly.

Interpreting the Spectral Data: A Tale of Two Rings

The Aromatic Region: The Influence of Fluorine

The most significant differences in the ¹H NMR spectra of 1-phenylcyclopentanecarbonitrile and its 3-fluoro analog are observed in the aromatic region (δ 7.0-8.0 ppm).

In the unsubstituted phenyl ring of 1-phenylcyclopentanecarbonitrile, the five protons give rise to a complex multiplet system. For simplicity, they are often described as two groups of signals.

The introduction of a fluorine atom at the meta-position (C3') in 1-(3-Fluorophenyl)cyclopentanecarbonitrile breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons. The electronegative fluorine atom exerts a through-bond inductive effect, which generally leads to a downfield shift (deshielding) of the adjacent protons.[1] However, the meta-positioning means the effect on the proton chemical shifts will be less pronounced compared to an ortho or para substitution. Furthermore, through-space coupling between fluorine and nearby protons can lead to additional splitting, further complicating the multiplets.

The Aliphatic Region: The Cyclopentane Ring

The protons on the cyclopentane ring are less affected by the fluorine substituent on the phenyl ring due to the greater distance. In both compounds, the eight cyclopentyl protons typically appear as two complex multiplets.[2][3] The protons on the carbons adjacent to the quaternary carbon (C2 and C5) are generally deshielded and appear at a lower field compared to the protons on C3 and C4. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts, contributing to the complexity of the multiplets.[4] A slight downfield shift for the cyclopentyl protons in the fluorinated compound is predicted due to the overall electron-withdrawing nature of the 3-fluorophenyl group.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To obtain reliable ¹H NMR data for compounds such as 1-(3-Fluorophenyl)cyclopentanecarbonitrile, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as residual solvent signals can interfere with the analyte's signals.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point.[2]

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and minimize peak broadening.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Optimize the pulse angle and acquisition time for a good signal-to-noise ratio.

  • Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the logical workflow for predicting and interpreting the ¹H NMR spectrum of 1-(3-Fluorophenyl)cyclopentanecarbonitrile.

G cluster_0 Structural Analysis cluster_1 ¹H NMR Prediction cluster_2 Comparative Analysis cluster_3 Interpretation Start 1-(3-Fluorophenyl)cyclopentanecarbonitrile Aromatic 3-Fluorophenyl Group Start->Aromatic Aliphatic Cyclopentane Ring Start->Aliphatic Aromatic_Shifts Predict Aromatic Proton Shifts (δ 7.0-7.5 ppm) Aromatic->Aromatic_Shifts Aliphatic_Shifts Predict Cyclopentyl Proton Shifts (δ 2.0-2.6 ppm) Aliphatic->Aliphatic_Shifts Comparison Compare with Predicted Spectrum Aromatic_Shifts->Comparison Base_Compound 1-Phenylcyclopentanecarbonitrile Spectrum Base_Compound->Comparison Fluorine_Effect Identify Fluorine Substituent Effects Comparison->Fluorine_Effect Final_Assignment Assign Proton Signals Fluorine_Effect->Final_Assignment

Caption: Workflow for ¹H NMR spectral analysis of the target compound.

Conclusion

The ¹H NMR spectrum of 1-(3-Fluorophenyl)cyclopentanecarbonitrile, while not directly available in public databases, can be reliably predicted through a comparative analysis with its non-fluorinated counterpart, 1-phenylcyclopentanecarbonitrile. The key differentiating features will be in the aromatic region, where the meta-fluorine substituent induces distinct chemical shifts and potentially complex coupling patterns for the four phenyl protons. The aliphatic cyclopentyl protons are expected to show minor downfield shifts. This guide provides a framework for researchers to anticipate, interpret, and validate the ¹H NMR spectra of this and similar fluorinated compounds, ensuring accurate structural confirmation in their research and development endeavors.

References

  • PubChem. 1-Phenylcyclopentanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. [Link]

  • YouTube. HNMR spectroscopy practical problems #Spectra of Cyclopentane #pnmr #c-13NMR #nmr #nmr spectra. [Link]

  • PubChem. 1-Phenylcyclobutanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Chou, T., & Chen, H. (2007). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 72(19), 7351–7358. [Link]

  • SpectraBase. Cyclopentane. [Link]

  • University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Al-Hussain, S. A., Ali, A. A., & Al-Amri, J. F. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12(1), 106. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • NIST WebBook. 1-Phenylcyclopentanenitrile. [Link]

  • ResearchGate. 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0330507). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.

Sources

Comparative

GC-MS fragmentation patterns of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

GC-MS Fragmentation Patterns of 1-(3-Fluorophenyl)cyclopentanecarbonitrile: A Comparative Guide Executive Summary 1-(3-Fluorophenyl)cyclopentanecarbonitrile (3-F-PCCp, CAS: 214262-90-5) is a critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns of 1-(3-Fluorophenyl)cyclopentanecarbonitrile: A Comparative Guide

Executive Summary 1-(3-Fluorophenyl)cyclopentanecarbonitrile (3-F-PCCp, CAS: 214262-90-5) is a critical synthetic intermediate and precursor in the development of arylcyclopentylamine derivatives, such as the novel psychoactive substance 3-Fluoro-PCPy (3-Fluoro-rolicyclidine)[1]. In forensic chemistry and pharmaceutical drug development, accurately identifying this precursor is paramount to mapping clandestine synthetic routes and ensuring the purity of pharmacological test batches[2]. This guide provides an in-depth comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 3-F-PCCp against its structural analogs, offering a self-validating experimental protocol for robust analytical identification[3].

Mechanistic Principles of 3-F-PCCp Fragmentation

Under standard 70 eV Electron Ionization (EI), 3-F-PCCp undergoes predictable, structurally diagnostic fragmentation[4]. As a Senior Application Scientist, it is crucial to understand the causality behind these ion formations, which allows analysts to differentiate 3-F-PCCp from its isomers and homologs:

  • Molecular Ion ([M]⁺, m/z 189): The intact radical cation is typically visible, though at low relative abundance due to the high energy of 70 eV EI, which rapidly drives secondary cleavages.

  • Cyclopentyl Ring Cleavage (m/z 161 & m/z 160): Unlike cyclohexyl analogs which preferentially lose a propyl radical (43 Da), the cyclopentyl ring undergoes a distinct retro-aldol-like ring opening. This expels an ethylene neutral loss (C₂H₄, 28 Da) to yield a highly stable fragment at m/z 161. A competing loss of an ethyl radical (C₂H₅•, 29 Da) yields the m/z 160 cation[3].

  • Cyano Cleavage (m/z 163): The loss of the cyano radical (•CN, 26 Da) directly from the quaternary carbon is a hallmark of cycloalkylnitrile precursors[2].

  • Aromatic Rearrangements (m/z 109 & m/z 95): The 3-fluorophenyl moiety drives the formation of the fluorophenyl cation (m/z 95). Subsequent ring expansion yields the highly resonance-stabilized fluorotropylium ion (m/z 109), a classic indicator of a fluorinated benzylic system[4].

G M [M]⁺ m/z 189 1-(3-Fluorophenyl)cyclopentanecarbonitrile Ethylene [M - C₂H₄]⁺ m/z 161 M->Ethylene -28 Da (Ring Cleavage) Ethyl [M - C₂H₅]⁺ m/z 160 M->Ethyl -29 Da (Radical Loss) Cyano [M - CN]⁺ m/z 163 M->Cyano -26 Da (Nitrile Loss) Trop Fluorotropylium Ion m/z 109 M->Trop Rearrangement Phenyl Fluorophenyl Cation m/z 95 M->Phenyl Alkyl Cleavage

EI-MS fragmentation pathways of 1-(3-Fluorophenyl)cyclopentanecarbonitrile at 70 eV.

Comparative GC-MS Performance Data

To objectively evaluate 3-F-PCCp, we must compare its fragmentation against the unsubstituted cyclopentyl analog (PCCp) and the cyclohexyl homolog (3-F-PCC). The shift in base peaks and diagnostic neutral losses are the primary differentiators[3].

CompoundMolecular FormulaMW ( g/mol )Base Peak (m/z)Key Diagnostic Fragments (m/z)Structural Differentiator
1-(3-Fluorophenyl)cyclopentanecarbonitrile (3-F-PCCp) C₁₂H₁₂FN189.23161189, 161, 160, 109, 95Loss of C₂H₄ (28 Da) from the cyclopentyl ring.
1-Phenylcyclopentanecarbonitrile (PCCp) C₁₂H₁₃N171.24143171, 143, 142, 91, 77Absence of fluorine; yields standard tropylium (m/z 91).
1-(3-Fluorophenyl)cyclohexanecarbonitrile (3-F-PCC) C₁₃H₁₄FN203.26160203, 160, 161, 109, 95Loss of C₃H₇ (43 Da) from the cyclohexyl ring.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed as a self-validating system, ensuring that experimental artifacts (such as thermal degradation or column carryover) do not compromise the structural identification of the precursor[2].

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the 3-F-PCCp standard in 1.0 mL of GC-grade ethyl acetate.

  • Causality: Ethyl acetate is chosen over protic solvents like methanol because it is an aprotic solvent. Protic solvents can induce transesterification or nucleophilic degradation of the labile nitrile group within the high-temperature environment of the GC inlet.

Step 2: System Suitability & Blank Verification

  • Action: Inject 1.0 µL of a pure ethyl acetate blank prior to the sample run.

  • Causality: This step self-validates the system by proving column inertness and confirming the absence of lipophilic carryover from previous injections, which is critical when analyzing sticky, high-boiling arylcycloalkylamines[3].

Step 3: Gas Chromatography Conditions

  • Column: 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rxi-5Sil MS or HP-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The mid-polarity 5% diphenyl column provides the optimal selectivity for resolving positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro analogs) based on subtle boiling point and dipole moment differences[3]. The 20:1 split ratio prevents column overloading, maintaining the sharp peak shapes necessary for accurate integration.

Step 4: Mass Spectrometry Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Scan Range: m/z 40–350.

  • Causality: Hard ionization at exactly 70 eV is the universal standard. It ensures that the generated fragmentation spectra are directly comparable to established forensic databases, allowing for authoritative, cross-laboratory validation[4].

References

  • The Identification of Unreacted Precursors, Impurities, and By-Products in Clandestinely Produced Phencyclidine Preparations. Journal of Forensic Sciences (ASTM International). [Link]

  • Spectroscopic and Chromatographic Studies of PCP and Analogues. ProQuest.[Link]

  • Arylcyclohexylamines. Tripsitter.[Link]

Sources

Validation

Comparing reactivity of 3-fluoro vs 2-chloro phenylcyclopentanecarbonitriles

Arylcyclopentanecarbonitriles are pivotal intermediates in the synthesis of cycloalkylamines, central nervous system (CNS) active compounds, and complex pharmaceutical scaffolds. Two highly relevant precursors—1-(3-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Arylcyclopentanecarbonitriles are pivotal intermediates in the synthesis of cycloalkylamines, central nervous system (CNS) active compounds, and complex pharmaceutical scaffolds. Two highly relevant precursors—1-(3-fluorophenyl)cyclopentanecarbonitrile and 1-(2-chlorophenyl)cyclopentanecarbonitrile —present a fascinating case study in how regiochemistry and halogen selection fundamentally alter chemical reactivity.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of their performance. This analysis focuses on steric hindrance, electronic effects, and their behavior in key synthetic transformations, supported by validated experimental protocols.

Mechanistic & Structural Analysis

To predict and control the reactivity of these molecules, we must analyze the causality behind their structural differences:

  • Steric Hindrance (The Ortho-Effect): The 2-chloro analog features a bulky chlorine atom (van der Waals radius ~1.75 Å) in the ortho position. This proximity to the cyclopentyl-nitrile linkage creates severe steric congestion. The chlorine atom physically obstructs the Bürgi-Dunitz trajectory (the ~107° angle of attack) required for nucleophiles to attack the nitrile carbon[1]. In contrast, the 3-fluoro analog places a much smaller fluorine atom (~1.47 Å) in the meta position, leaving the nitrile group spatially unhindered.

  • Electronic Effects: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). Because it is in the meta position, its resonance donation (+R) to the ipso carbon is negligible, rendering the nitrile slightly more electrophilic. Chlorine exerts a weaker -I effect, but its dominant influence on the nitrile's reactivity remains steric rather than electronic.

Reactivity A 1-(3-Fluorophenyl) cyclopentanecarbonitrile C Grignard Addition (Fast, Mild Conditions) A->C Unobstructed Trajectory E Hydrolysis (Standard Acid/Base) A->E Minimal Steric Bulk B 1-(2-Chlorophenyl) cyclopentanecarbonitrile D Grignard Addition (Slow, Harsh Conditions) B->D Blocked Burgi-Dunitz Angle F Hydrolysis (Resistant / Ortho-Effect) B->F Ortho-Effect Shielding

Comparative reactivity pathways dictated by steric and electronic environments.

Comparative Reactivity Profiles

Nucleophilic Addition (Grignard Reactions)

Grignard addition to nitriles forms an intermediate metalloimine, which is subsequently hydrolyzed to a ketone[2]. The 3-fluoro analog undergoes this transformation smoothly under standard refluxing conditions (e.g., in THF or diethyl ether). Conversely, the 2-chloro analog exhibits profound resistance to Grignard addition due to the steric shielding of the nitrile carbon[1]. Forcing conditions, such as solvent swapping to higher-boiling toluene or the use of highly reactive Grignard reagents, are often required to overcome this activation barrier.

Nitrile Hydrolysis

The conversion of nitriles to amides or carboxylic acids via acidic or basic hydrolysis is heavily influenced by the "ortho-effect"[3]. The 2-chloro analog is notoriously recalcitrant to hydrolysis. The bulky ortho substituent shields the nitrile from hydration, often requiring prolonged heating in concentrated sulfuric acid or harsh alkaline ethylene glycol mixtures[4]. The 3-fluoro analog, lacking this steric barrier, hydrolyzes predictably under standard conditions.

Quantitative Data & Performance Comparison

The following table summarizes the expected operational parameters and yields for both precursors during standard synthetic transformations.

Transformation1-(3-fluorophenyl)cyclopentanecarbonitrile1-(2-chlorophenyl)cyclopentanecarbonitrileCausality / Mechanism
Grignard Addition (PhMgBr, 2.0 eq)65°C (THF), 4 hours, >85% yield110°C (Toluene), 18 hours, <50% yieldOrtho-Cl blocks the Bürgi-Dunitz trajectory, drastically reducing the rate of nucleophilic attack.
Acidic Hydrolysis (Conc. H₂SO₄)100°C, 6 hours, Complete conversion100°C, 24 hours, Mostly unreactedSteric shielding (Ortho-effect) prevents the hydration of the nitrile carbon[4].
Electrophilicity of Nitrile High (-I effect of meta-F)Low (Sterically hindered)Inductive withdrawal by fluorine increases partial positive charge on the nitrile carbon.

Experimental Protocols: Self-Validating Grignard Addition

To ensure reproducibility, the following protocol outlines the Grignard addition workflow. It is designed as a self-validating system , utilizing in-process controls to guarantee scientific integrity.

Step-by-Step Methodology: Synthesis of Aryl(cyclopentyl)methanones
  • System Preparation (Strictly Anhydrous): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Causality: Grignard reagents are highly basic and will rapidly deprotonate trace water, destroying the reagent and forming the corresponding alkane[2].

  • Substrate Solubilization: Dissolve 10.0 mmol of the chosen arylcyclopentanecarbonitrile in 20 mL of anhydrous solvent.

    • Selection Rule: Use THF for the 3-fluoro analog. Use Toluene (with 10% THF) for the 2-chloro analog to allow for higher reflux temperatures.

  • Reagent Addition: Cool the solution to 0°C. Dropwise, add 20.0 mmol (2.0 eq) of Phenylmagnesium bromide (1.0 M in THF).

  • Thermal Activation:

    • 3-Fluoro: Reflux at 65°C for 4 hours.

    • 2-Chloro: Reflux at 110°C for 18 hours. Causality: The elevated thermal energy is mandatory to overcome the steric repulsion between the incoming phenyl ring and the ortho-chloro group.

  • Self-Validation (IR Tracking): Withdraw a 0.1 mL aliquot, quench with anhydrous methanol, and analyze via FT-IR. Do not proceed to step 6 until the sharp C≡N stretching frequency at ~2250 cm⁻¹ has completely disappeared [3]. This validates the complete formation of the metalloimine intermediate.

  • Acidic Quench & Hydrolysis: Cool to 0°C and slowly quench with 6M HCl (30 mL). Reflux the biphasic mixture for 2 hours. Causality: The strong acid hydrolyzes the intermediate imine into the final ketone product[1].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Workflow Step1 1. Substrate Preparation (Strictly Anhydrous) Step2 2. Grignard Addition (Temp Control) Step1->Step2 Step3 3. Imine Intermediate Formation Step2->Step3 Monitor via IR (2250 cm⁻¹) Step4 4. Acidic Quench & Hydrolysis Step3->Step4 Validate Self-Validation: Absence of Nitrile Peak Step3->Validate Step5 5. Ketone Isolation Step4->Step5

Self-validating workflow for the Grignard addition to arylcyclopentanecarbonitriles.

Conclusion & Selection Guide

When designing a synthetic route:

  • Select 1-(3-fluorophenyl)cyclopentanecarbonitrile when mild reaction conditions, high throughput, and standard nucleophilic additions are required. Its lack of steric hindrance ensures predictable, high-yield transformations.

  • Select 1-(2-chlorophenyl)cyclopentanecarbonitrile only when the ortho-chloro moiety is strictly required for the final pharmacological profile of the target molecule. Be prepared to engineer your synthesis around its severe steric limitations by utilizing high-boiling solvents, extended reaction times, and rigorous in-process analytical tracking.

References

  • Grignard reagents - Organic Chemistry II - Fiveable Source: fiveable.me URL:[Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • 20.S: Carboxylic Acids and Nitriles (Summary) - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles Source: ACS Publications URL:[Link]

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Comparative

A Senior Application Scientist's Guide to 13C NMR Peak Assignments for Cyclopentyl Carbon Atoms

Introduction: The Dynamic Nature of the Cyclopentyl Ring For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Nature of the Cyclopentyl Ring

For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. While proton (¹H) NMR provides a wealth of information, carbon-13 (¹³C) NMR offers a direct window into the carbon skeleton of a molecule. The cyclopentyl moiety, a common scaffold in natural products and synthetic pharmaceuticals, presents a unique and instructive case for ¹³C NMR analysis. Its non-planar, dynamic nature, characterized by rapid "pseudorotation," significantly influences its spectral appearance and requires a systematic approach for accurate peak assignment.[1]

This guide provides an in-depth comparison of ¹³C NMR peak assignments for cyclopentyl carbons, moving from the deceptively simple unsubstituted ring to the complexities introduced by functionalization. We will explore the causal factors behind chemical shift dispersion and present a validated workflow utilizing one- and two-dimensional NMR experiments to achieve unambiguous assignments, ensuring the scientific rigor required in research and development settings.

Part 1: The Unsubstituted Cyclopentane Ring - A Case of Dynamic Equivalence

A foundational understanding begins with the parent cyclopentane. In its ¹³C NMR spectrum, only a single resonance is observed at approximately 26.5 ppm (in CDCl₃).[2] This might seem counterintuitive given the ring's puckered, non-planar envelope and twist conformations. However, at room temperature, these conformations rapidly interconvert on the NMR timescale.[1][2] This dynamic process averages the magnetic environments of all five carbon atoms, rendering them chemically equivalent.[2][3] Consequently, the spectrum collapses into a single peak, a hallmark of high molecular symmetry or rapid conformational averaging.

Part 2: The Impact of Substitution - Breaking Symmetry and Inducing Dispersion

The introduction of even a single substituent shatters the magnetic equivalence of the ring carbons, leading to a more complex and informative spectrum. The number of unique signals and their chemical shifts are governed by predictable, yet nuanced, electronic and steric factors.

Causality of Chemical Shift Changes:
  • Inductive Effects: Electronegative substituents (e.g., -OH, -NH₂, halogens) withdraw electron density from nearby carbons.[4] This "deshielding" effect reduces the electron cloud around the nucleus, exposing it more to the external magnetic field and shifting its resonance to a higher frequency (downfield).[5] This effect is strongest on the directly attached carbon (the ipso-carbon, C1) and diminishes with distance.

  • Steric and Conformational Effects: The spatial arrangement of substituents plays a critical role. Steric compression, often referred to as the gamma-gauche effect, typically causes an upfield (shielding) shift for carbons that are three bonds away (γ-position) from the substituent and oriented in a gauche conformation. Furthermore, the relative configuration of multiple substituents (cis vs. trans) dictates the conformational preferences of the ring, leading to distinct shielding and deshielding patterns for each diastereomer.[6][7] For example, a cis arrangement of vicinal substituents often results in increased shielding compared to the trans analog due to greater steric hindrance.[7]

Below is a conceptual diagram illustrating how substitution affects the cyclopentyl ring in ¹³C NMR.

G cluster_0 Unsubstituted Cyclopentane cluster_1 Substituted Cyclopentane cluster_2 Factors Causing Chemical Shift A Rapid Conformational Averaging B 5 Equivalent Carbons A->B C Single ¹³C NMR Peak B->C D Symmetry Broken E Multiple Inequivalent Carbons D->E F Multiple ¹³C NMR Peaks E->F G Inductive Effects (Deshielding, α & β) H Steric Effects (Shielding, γ) I Stereochemistry (cis vs. trans)

Caption: Logical flow from unsubstituted to substituted cyclopentane and the factors governing chemical shifts.

Part 3: Comparative Data Analysis - From Theory to Practice

To illustrate these principles, the table below compares the experimental ¹³C NMR chemical shifts for cyclopentane, methylcyclopentane, and cyclopentanol. This quantitative data provides a clear picture of how different substituents influence the carbon resonances.

Carbon PositionCyclopentane[2]MethylcyclopentaneCyclopentanolCyclopentene[8][9]
Structure alt text alt text alt text alt text
C1 26.535.0 (CH)74.0 (CH)130.5 (CH)
C2 / C5 26.534.5 (CH₂)35.5 (CH₂)130.5 (CH)
C3 / C4 26.525.5 (CH₂)24.0 (CH₂)32.8 (CH₂)
-CH₃ N/A20.5 (CH₃)N/A23.2 (CH₂)
SolventCDCl₃CDCl₃CDCl₃CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from standard spectral databases and literature sources.[7][10]

Analysis of the Data:

  • Cyclopentanol: The most dramatic effect is on C1, the ipso-carbon bearing the hydroxyl group. Its resonance is shifted significantly downfield to ~74.0 ppm due to the strong inductive effect of the oxygen atom. The adjacent carbons (C2/C5) are also deshielded (β-effect), while the most remote carbons (C3/C4) experience a slight shielding effect.

  • Methylcyclopentane: The methyl group has a less pronounced, but still clear, effect. C1 is deshielded, as is C2/C5. Interestingly, C3/C4 is now slightly shielded (upfield) relative to unsubstituted cyclopentane, a typical outcome of alkyl substitution.

  • Cyclopentene: The sp² hybridized carbons of the double bond (C1/C2) are significantly deshielded, appearing around 130.5 ppm, which is characteristic for olefinic carbons.[5]

Part 4: A Self-Validating Workflow for Unambiguous Peak Assignment

For complex, polysubstituted cyclopentyl systems, a standard ¹³C NMR spectrum is often insufficient for definitive assignment. A multi-tiered, self-validating approach using advanced NMR techniques is the industry standard for ensuring structural accuracy.

G A Acquire Standard ¹³C{¹H} Spectrum B Identify Number of Unique Carbons A->B C Acquire DEPT-135 & DEPT-90 Spectra B->C Ambiguity exists? D Assign Carbon Multiplicity (C, CH, CH₂, CH₃) C->D E Acquire 2D HSQC Spectrum D->E I Final, Validated ¹³C Assignments D->I F Correlate Carbons to Directly Attached Protons (¹JCH) E->F G Acquire 2D HMBC Spectrum F->G Connectivity needed F->I H Map Carbon Skeleton via 2- & 3-Bond Correlations (²JCH, ³JCH) G->H H->I

Caption: Experimental workflow for the unambiguous assignment of complex cyclopentane ¹³C spectra.

Step 1: DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is the first and most crucial alternative technique. It differentiates carbon signals based on the number of attached protons.[11][12] A typical analysis involves two experiments:

  • DEPT-90: Only signals from methine (CH) carbons appear.[13]

  • DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative peaks.[11][13] Quaternary carbons (C) are absent in both spectra.

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 results, one can definitively categorize each carbon signal, drastically reducing ambiguity.[14]

Step 2: 2D Heteronuclear Correlation (HSQC & HMBC)

For final, incontrovertible proof of assignment, two-dimensional correlation spectroscopy is employed. These experiments link the carbon skeleton to the well-dispersed and easily assigned proton spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a 2D plot correlating each carbon atom with the proton(s) directly attached to it (a one-bond, ¹JCH correlation).[15] This provides direct C-H connectivity.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[15][17] This is exceptionally powerful for mapping the connectivity across quaternary carbons and piecing together the entire molecular framework.[18]

By combining the multiplicity information from DEPT with the short- and long-range connectivity data from HSQC and HMBC, every carbon atom in even the most complex cyclopentyl derivative can be assigned with a high degree of confidence.

Part 5: Standard Operating Protocols

The following are generalized protocols for acquiring high-quality data. Instrument-specific parameters may vary.[19][20]

Protocol 1: Standard ¹³C{¹H} NMR Acquisition
  • Sample Preparation: Dissolve 10-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and match the probe for the ¹³C frequency. Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30 on Bruker).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: 1.0 - 1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 128 to 1024, depending on sample concentration.

  • Processing: Apply an exponential line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS (0.0 ppm).

Protocol 2: DEPT-135 and DEPT-90 Acquisition
  • Setup: Use the same sample and spectrometer setup as for the standard ¹³C experiment.

  • Acquisition Parameters:

    • Pulse Program: Select the appropriate DEPT pulse program (e.g., dept135 and dept90).

    • Key Parameters: Ensure the ¹JCH coupling constant is set to an average value, typically 145 Hz.

    • Number of Scans (ns): Typically similar to the standard ¹³C experiment.

  • Processing: Process the spectra identically to the standard ¹³C spectrum. Ensure the DEPT-135 spectrum is phased correctly to show CH₂ peaks as negative.

Protocol 3: 2D HSQC Acquisition
  • Setup: Use the same sample and setup. A high-quality ¹H spectrum should be acquired first to determine the correct proton spectral width.

  • Acquisition Parameters:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker).

    • Spectral Width: F2 (¹H dimension) set to cover all proton signals; F1 (¹³C dimension) set to cover all carbon signals.

    • Data Points: Typically 1024 (F2) x 256 (F1).

    • Number of Scans (ns): 2 to 16 per increment, depending on concentration.

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions, Fourier transform, and phase correct the 2D spectrum.

Conclusion

The ¹³C NMR spectrum of a cyclopentyl moiety is a rich source of structural information, directly reflecting its symmetry, substitution pattern, and stereochemistry. While the unsubstituted ring shows a single peak due to conformational averaging, substitution introduces a predictable dispersion of signals driven by inductive and steric effects. For simple derivatives, analysis of these shifts may be sufficient. However, for complex molecules encountered in drug development and natural product chemistry, a comparative approach that integrates standard ¹³C NMR with multiplicity-editing (DEPT) and 2D connectivity (HSQC, HMBC) experiments is the only path to a scientifically rigorous and unambiguous assignment of the carbon framework. This systematic workflow transforms ¹³C NMR from a simple characterization technique into a powerful tool for definitive structure elucidation.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of cyclopentane. [Link]

  • Christl, M., Reich, H. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates. Journal of the American Chemical Society, 93(14), 3463–3468. [Link]

  • Kaden, C., et al. (2008). Influence of Relative Configuration of Disubstituted Cyclopentanes and -Hexanes on 13C Shifts. Magnetic Resonance in Chemistry, 46(12), 1153-1158. [Link]

  • Ritchie, R. G. S., et al. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(9), 1424-1433. [Link]

  • Fülöp, F., et al. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). Arkivoc, 2002(5), 13-21. [Link]

  • Ismail, F., et al. (2015). Chemical shifts for 13C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). ResearchGate.[Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Elucidation By NMR In Organic Chemistry. Springer.[Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • University of Maryland, Baltimore. MRRC Structure Elucidation Notes. [Link]

  • Omae, I. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. RSC Advances, 15(7), 4059-4081. [Link]

  • NC State University Libraries. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. [Link]

  • University of Bath. 13C NMR Spectroscopy. [Link]

  • Various Authors. 13C-NMR Handout. [Link]

  • Saunders, M., & Kates, M. R. (1977). Isotopic perturbation of resonance. Carbon-13 nuclear magnetic resonance spectra of deuterated cyclohexenyl and cyclopentenyl cations. Journal of the American Chemical Society, 99(24), 8071–8072. [Link]

  • Unknown. 13-C NMR Protocol for beginners AV-400. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

  • Ripmeester, J. A., & Wilde, R. K. (1982). A deuteron NMR study of the molecular dynamics of solid cyclopentane. The Journal of Physical Chemistry, 86(16), 3099–3102. [Link]

  • EPFL. 13C NMR Guide. [Link]

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Validation

A Senior Application Scientist's Guide to the Analytical Validation of Arylcyclohexylamine Precursors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Rigorous Validation in Synthesis In the landscape of pharmaceutical research and development, the synthesis of nove...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Validation in Synthesis

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is merely the first step. The true measure of scientific rigor lies in the comprehensive validation of what has been created. For arylcyclohexylamine derivatives, a class of compounds with significant interest in neuroscience and therapeutics, the validation of their synthetic precursors is a non-negotiable cornerstone of safe and reproducible research.[1] This guide provides an in-depth framework for the analytical validation of these precursors, focusing on the core principles of identity, purity, and consistency.

The objective is not simply to confirm a reaction's success but to build a self-validating system of orthogonal analytical techniques.[2] This approach ensures that every precursor is unequivocally characterized, its purity profile is well-understood, and the synthetic route is robust. By explaining the causality behind experimental choices, this guide empowers researchers to move beyond rote execution and apply these principles to a wide array of synthetic targets. Quality control is paramount, starting from the testing of raw materials and continuing through to the final product, to ensure safety, efficacy, and purity.[3][4][5][6]

The Validation Framework: Identity, Purity, and Profile

A successful validation strategy for a synthetic precursor rests on three pillars:

  • Identity Confirmation : Does the molecule's structure match the intended target? This involves determining its exact mass, elemental composition, and the specific connectivity of its atomic framework.

  • Purity Assessment : What is the percentage of the desired compound in the sample? This requires separating and quantifying the main component against any impurities.

  • Impurity Profiling : What are the identities and quantities of other components in the sample? These can include residual starting materials, reagents, solvents, or by-products from side reactions. Understanding the impurity profile is critical for process optimization and safety assessment.[7][8][9][10]

The following sections detail the primary analytical techniques used to address these pillars, emphasizing how their combined, or orthogonal, application creates a robust and trustworthy validation system.

Primary Analytical Techniques for Structural Elucidation

Structural elucidation is the definitive process of piecing together a molecule's atomic puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable tools for this purpose.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is unparalleled for determining the precise structure of an organic molecule.[13] It provides detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[14][15]

  • Causality: The choice of NMR as the primary tool for structural elucidation is due to its ability to map the carbon-hydrogen framework.[15] Chemical shifts indicate the electronic environment of each nucleus, while spin-spin coupling reveals which atoms are connected through bonds, providing direct evidence of the molecular skeleton.[14][16]

  • Key Experiments:

    • ¹H NMR: Identifies all unique proton environments and their neighboring protons. The integration of peaks relates to the number of protons in each environment.[14]

    • ¹³C NMR & DEPT: Identifies all unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[15]

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments are used to solve complex structures. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.[17] Together, they allow for the unambiguous assembly of molecular fragments.

Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight.[7][18][19] High-resolution mass spectrometry (HRMS) can determine the mass with such precision that it allows for the calculation of the unique elemental formula.

  • Causality: MS is chosen for its exceptional sensitivity and its direct measurement of molecular weight, a fundamental property of the compound.[8][19] When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identifying the target compound and detecting trace-level impurities.[8][20]

  • Key Information:

    • Molecular Ion Peak ([M+H]⁺ or M⁺·): Confirms the molecular weight of the precursor.

    • High-Resolution Data: Provides the elemental composition, distinguishing between compounds with the same nominal mass.

    • Fragmentation Pattern: The molecule breaks apart in a predictable way, offering a "fingerprint" that can be used for structural confirmation and identification of analogs.[18]

Orthogonal Techniques for Purity Assessment & Quantification

While NMR and MS confirm the precursor's identity, they are not inherently quantitative without specialized methods. Chromatographic techniques are essential for separating the target compound from impurities and accurately determining its purity.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[9][21] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[22]

  • Causality: HPLC is ideal for purity testing because it physically separates the main compound from contaminants, allowing for their individual detection and quantification.[21] Its versatility in columns and mobile phases allows for the optimization of methods for a wide range of arylcyclohexylamine precursors.

  • Methodology: A typical approach is Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The purity is often calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[22]

  • Detection: A UV-Vis detector is commonly used, as the aromatic ring in arylcyclohexylamines provides a chromophore.[23] For compounds without a strong chromophore or for universal detection, other detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed.[23]

Gas Chromatography (GC)

For precursors that are volatile and thermally stable, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful alternative for purity assessment.

  • Causality: GC offers extremely high resolution, making it excellent for separating closely related impurities. The coupling with MS provides definitive identification of each separated peak, making it invaluable for impurity profiling.[24]

Comparative Analysis of Key Validation Techniques

The selection of an analytical technique is driven by the specific question being asked. The following table compares the primary applications and limitations of the core validation methods.

Technique Primary Application Strengths Limitations Supporting Data
NMR Spectroscopy Structural Elucidation, ConnectivityUnambiguous structure determination, non-destructive.[13][15]Lower sensitivity, can be complex to interpret, not ideal for purity without standards.¹H, ¹³C Chemical Shifts, Coupling Constants, 2D Correlations.
Mass Spectrometry Molecular Weight, Elemental FormulaHigh sensitivity, provides molecular formula (HRMS), ideal for impurity detection.[18][19]Does not provide connectivity, isomers can be indistinguishable without fragmentation.m/z of Molecular Ion, Fragmentation Pattern.
HPLC Purity Assessment, QuantificationHighly accurate for purity, robust and reproducible, widely applicable.[9][21]Requires a chromophore for UV detection, method development can be time-consuming.Chromatogram with Retention Time, Peak Area (%).
GC-MS Purity Assessment, Impurity IDExcellent separation efficiency, definitive peak identification with MS.[24]Compound must be volatile and thermally stable.Chromatogram with Retention Time, Mass Spectrum of each peak.

A Self-Validating Workflow for Precursor Analysis

This section provides a step-by-step protocol that integrates orthogonal techniques into a self-validating system. Following this workflow ensures that the identity and purity of a synthetic precursor are confirmed with a high degree of confidence.

Workflow Diagram

G cluster_prep Phase 1: Preparation & Screening cluster_structure Phase 2: Structural Elucidation cluster_purity Phase 3: Purity & Impurity Profiling cluster_final Phase 4: Final Validation Sample Synthetic Precursor Sample TLC Initial Screen (TLC/LC-MS) Sample->TLC Solubility Solubility & Stability Check TLC->Solubility HRMS High-Resolution MS (Molecular Formula) Solubility->HRMS NMR 1D & 2D NMR Spectroscopy (Connectivity & Structure) HRMS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV/CAD (Purity Quantification) FTIR->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS GCMS GC-MS (if applicable) (Volatile Impurities) LCMS->GCMS Data Data Consolidation & Review GCMS->Data Report Certificate of Analysis (CoA) Data->Report

Caption: Integrated workflow for precursor validation.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Objective: To prepare a sample for ¹H, ¹³C, and 2D NMR analysis.

  • Procedure:

    • Accurately weigh 5-10 mg of the precursor sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent is compatible with the sample and does not have overlapping signals.

    • Transfer the solution to a 5 mm NMR tube.

    • If required, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

    • Acquire spectra according to standard instrument protocols.

2. General RP-HPLC Method for Purity Analysis

  • Objective: To determine the purity of the precursor using the area normalization method.[22]

  • Procedure:

    • System Preparation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or as appropriate for the compound's chromophore.

    • Sample Preparation: Prepare a stock solution of the precursor at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).[9] Dilute to a working concentration of ~0.1 mg/mL.

    • Analysis:

      • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

      • Inject a blank (diluent) to ensure no system peaks interfere.

      • Inject the sample solution.

      • Run a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute all components.

    • Data Processing: Integrate all peaks in the chromatogram. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[22]

Data Interpretation: A Hypothetical Case Study

Imagine a precursor, "Compound K-1," has been synthesized. The validation data must be consolidated and compared against expected values.

Analysis Result Interpretation
HRMS (ESI+) m/z = 222.1153Corresponds to the calculated exact mass for the expected formula C₁₂H₁₆ClNO ([M+H]⁺), confirming elemental composition.
¹H NMR (CDCl₃) Multiple distinct signals with appropriate chemical shifts, integrations, and coupling patterns.The observed spectrum is consistent with the proposed 2-(methylamino)-2-phenylcyclohexanone structure.
¹³C NMR (CDCl₃) 12 distinct carbon signals observed.Confirms the number of unique carbon atoms in the molecule, matching the expected structure.
HPLC (UV, 254nm) Main Peak Area: 98.7%The sample is of high purity, with minor impurities detected.
LC-MS Main peak at RT 8.5 min (m/z 222.1). Impurity peak at RT 7.2 min (m/z 208.1).Confirms the identity of the main peak. The impurity corresponds to the potential loss of a methyl group (norketamine-like impurity).[25][26]

This multi-faceted data provides a high-confidence validation of Compound K-1's identity and purity.

Conclusion

The validation of synthetic precursors is a critical, multi-step process that underpins the integrity of all subsequent research. By employing a self-validating system of orthogonal analytical techniques—primarily NMR for structure, MS for molecular weight, and HPLC for purity—researchers can establish an unambiguous identity and a reliable purity profile for their compounds. This rigorous approach not only ensures the quality and reproducibility of experimental data but also upholds the highest standards of scientific and ethical responsibility in the development of novel therapeutics.

References

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Vertex AI Search.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America.
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  • Validation of a SPE-LC-MS/MS method for the determination of ketamine and norketamine in micropulverized hair after a single IV dose. (2016). PubMed.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Longdom Publishing.
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  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek.
  • Method Development, Optimization, and Validation of the Separation of Ketamine Enantiomers by Capillary Electrophoresis. (2022). Springer.
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Comparative

Elemental analysis standards for 1-(3-Fluorophenyl)cyclopentanecarbonitrile

As a Senior Application Scientist, I frequently encounter discrepancies where a perfectly synthesized organofluorine compound fails standard elemental analysis. The root cause is rarely the synthesis itself, but rather t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies where a perfectly synthesized organofluorine compound fails standard elemental analysis. The root cause is rarely the synthesis itself, but rather the physics and chemistry of the analytical combustion process.

1-(3-Fluorophenyl)cyclopentanecarbonitrile (CAS 773141-67-6, Formula: C₁₂H₁₂FN) is a critical building block in medicinal chemistry. Validating its elemental composition presents a unique analytical challenge: the highly electronegative fluorine atom and the exceptionally stable aromatic C–F bond (~485 kJ/mol) resist standard thermal degradation.

This guide objectively compares the standard analytical techniques used to verify the elemental composition of this compound, explaining the causality behind each methodology and providing self-validating protocols for rigorous quality control.

Theoretical Composition & The Analytical Challenge

Before selecting an analytical method, we must establish the absolute mass balance of the target molecule. In pharmaceutical development, the industry-standard acceptance criterion for elemental analysis is an absolute variance of ±0.3% from the theoretical values.

Table 1: Theoretical Elemental Composition of C₁₂H₁₂FN (MW: 189.23 g/mol )

ElementAtomic MassAtomsMass ContributionTheoretical Mass %Acceptance Criteria (±0.3%)
Carbon (C)12.01112144.13276.17%75.87% – 76.47%
Hydrogen (H)1.0081212.0966.39%6.09% – 6.69%
Fluorine (F)18.998118.99810.04%9.74% – 10.34%
Nitrogen (N)14.007114.0077.40%7.10% – 7.70%

The Causality of Analytical Failure: When analyzing 1-(3-Fluorophenyl)cyclopentanecarbonitrile via standard Pregl-Dumas combustion (900–1000 °C), the C–F bond often fails to mineralize completely. Instead of converting all carbon to CO₂, the reaction yields tetrafluoromethane (CF₄). Because CF₄ bypasses standard thermal conductivity detectors (TCD) or mimics nitrogen, it artificially lowers the measured carbon content[1]. Furthermore, the generation of highly reactive hydrogen fluoride (HF) gas attacks the quartz combustion tube to form silicon tetrafluoride (SiF₄) and aggressively poisons the copper reduction catalysts[1].

Objective Comparison of Analytical Alternatives

To overcome these artifacts, we must employ modified combustion techniques and orthogonal validation methods.

Table 2: Comparison of Elemental Analysis Methodologies

MethodologyTarget AnalytesPrecision / AccuracyCausality & Limitations
Standard CHN Combustion C, H, NPoor for organofluorinesFails due to CF₄ formation (lowers C) and HF catalyst poisoning. Not recommended without modification[1].
Modified CHN + CIC C, H, N, FHigh (±0.3% absolute)Scavengers trap F, allowing accurate CHN. Combustion Ion Chromatography (CIC) provides highly sensitive, isolated F quantification[1][2].
Dual-Nuclei (¹H/¹⁹F) qNMR Absolute PurityHigh (±1.0% relative)Provides exact molar purity without combustion artifacts. Cannot detect inorganic salts, making it strictly orthogonal to CHN[3][4].

Self-Validating Experimental Protocols

A self-validating system requires that the output of one assay independently confirms the assumptions of another. If Combustion Ion Chromatography (CIC) reports 10.04% Fluorine, but ¹⁹F qNMR indicates 95% purity, the sample likely contains a fluorinated impurity (e.g., residual starting material) that bulk elemental analysis alone cannot differentiate[3][5].

Protocol A: Modified CHN Combustion & CIC (The Mass Balance System)

This protocol separates the quantification of C/H/N from Fluorine to prevent chemical interference.

Step 1: Scavenger-Assisted CHN Analysis

  • Sample Preparation: Accurately weigh 1.0–2.0 mg of 1-(3-Fluorophenyl)cyclopentanecarbonitrile into a combustible tin capsule using a microbalance[6].

  • Fluorine Fixation: Add a fluorine scavenger (e.g., MgO or proprietary FluoAdso materials) directly to the combustion reactor. Causality: The scavenger reacts with HF to form stable, solid magnesium fluoride (MgF₂), preventing SiF₄ formation and protecting the reduction catalyst[1].

  • Combustion & Detection: Combust the sample at 1000 °C in an excess oxygen environment. Pass the product gases through a reduction column to convert NOₓ to N₂. Quantify C, H, and N via TCD[7].

Step 2: Fluorine Quantification via CIC

  • Combustion: Combust a separate 2.0 mg aliquot at 1050 °C. This is a modern, automated evolution of the traditional Schöniger oxygen flask method[7].

  • Absorption: Route the evolved HF gas into an absorption module containing a basic aqueous buffer (e.g., Na₂CO₃/NaHCO₃)[8].

  • Chromatography: Inject the absorbent into an Ion Chromatography (IC) system to quantify the fluoride ion against a multi-point calibration curve[2][9].

Protocol B: Dual-Nuclei Quantitative NMR (The Structural Integrity System)

Quantitative NMR (qNMR) is a primary analytical method that bypasses the physical limitations of combustion by measuring elemental equivalency directly through nuclear spin[10].

  • Calibrator Selection: Select a certified internal standard (e.g., 1,4-Difluorobenzene for ¹⁹F, or Maleic acid for ¹H) that does not overlap with the sample's resonance signals[5][10]. Causality: ¹⁹F is ideal for qNMR because it has 100% natural abundance, a wide chemical shift range, and zero background interference from common deuterated solvents[4].

  • Gravimetric Preparation: Accurately co-weigh the sample and the internal standard. Dissolve in CDCl₃.

  • Acquisition: Acquire ¹H and ¹⁹F NMR spectra. Critical Step: Ensure the relaxation delay (D1) is set to at least 5 × T₁ (longitudinal relaxation time) to guarantee complete relaxation of all nuclei before the next pulse[8][11].

  • Mass Balance Calculation: Calculate absolute purity by comparing the integrated peak areas, molecular weights, and the number of equivalent nuclei between the standard and the sample[4][10].

Visualizing the Orthogonal Workflow

To ensure total scientific integrity, the data streams from these protocols must be merged into a single validation matrix.

G Compound 1-(3-Fluorophenyl)cyclopentanecarbonitrile Split Orthogonal Elemental Validation Compound->Split Combustion Pregl-Dumas CHN + MgO F-Scavenger Split->Combustion Schoniger Combustion Ion Chromatography (F Quantification) Split->Schoniger qNMR 1H & 19F qNMR (Internal Calibrator) Split->qNMR Data1 CHN Mass % (Target: ±0.3%) Combustion->Data1 Data2 F Mass % (Target: ±0.3%) Schoniger->Data2 Data3 Absolute Purity % (Structural Integrity) qNMR->Data3 Validation Mass Balance & Cross-Validation Data1->Validation Data2->Validation Data3->Validation

Orthogonal workflow for the elemental validation of organofluorine compounds.

Conclusion

For complex molecules like 1-(3-Fluorophenyl)cyclopentanecarbonitrile, relying solely on un-modified CHN analysis is an analytical liability. By combining scavenger-assisted combustion, Combustion Ion Chromatography, and Dual-Nuclei qNMR, researchers create a self-validating loop. This orthogonal approach ensures that any deviation in elemental mass balance is accurately diagnosed as either a true chemical impurity or an instrumental artifact, securing the integrity of downstream drug development.

References

  • The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR: Comparison with Results of Elemental Analysis. American Chemical Society (ACS). Available at: [Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. Available at:[Link]

  • quantitative nmr analysis: Topics by Science.gov. Science.gov. Available at: [Link]

  • QNMR for Reference Material Preparation. Encyclopedia MDPI. Available at: [Link]

  • Quantitative NMR Testing Services. NuMega Resonance Labs. Available at:[Link]

  • The importance of an extensive elemental analysis of single-walled carbon nanotube soot. National Institutes of Health (NIH). Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). US Environmental Protection Agency (EPA). Available at:[Link]

  • Tuning of fluorine content in graphene: towards large-scale production of stoichiometric fluorographene. Royal Society of Chemistry (RSC). Available at: [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC). LCGC International. Available at: [Link]

  • Total and Class-Specific Determination of Fluorinated Compounds Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

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Validation

Crystal structure determination of aryl cyclopentanecarbonitriles

Crystal Structure Determination of Aryl Cyclopentanecarbonitriles: A Comparative Guide to SC-XRD, MicroED, and PXRD Executive Summary For researchers and drug development professionals, the alicyclic nitrile scaffold—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Determination of Aryl Cyclopentanecarbonitriles: A Comparative Guide to SC-XRD, MicroED, and PXRD

Executive Summary

For researchers and drug development professionals, the alicyclic nitrile scaffold—specifically aryl cyclopentanecarbonitriles—represents a highly versatile pharmacophore. The cyclopentane ring provides a rigid, predictable structural backbone, while the nitrile group serves as a reactive handle and a strong hydrogen-bond acceptor[1]. However, the pharmacological efficacy of these compounds (e.g., as aromatase or CCR6 inhibitors) is inextricably linked to their 3D conformation (envelope vs. half-chair) and the relative/absolute stereochemistry of their substituents[2].

Historically, Single-Crystal X-Ray Diffraction (SC-XRD) has been the gold standard for elucidating these parameters. Yet, the pharmaceutical industry frequently encounters active pharmaceutical ingredients (APIs) that stubbornly precipitate as microcrystalline powders rather than diffraction-quality single crystals[3]. This guide objectively compares SC-XRD with emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP), providing field-proven protocols for structural elucidation.

The Physics of the Techniques: Causality & Application

SC-XRD: The Gold Standard for Absolute Configuration

SC-XRD relies on the scattering of X-rays by the electron clouds of atoms.

  • The Causality of Choice: Because X-rays interact relatively weakly with matter, large, well-ordered crystals (typically >10–50 µm) are required to generate a sufficient signal-to-noise ratio. However, this weak interaction is precisely what makes SC-XRD the ultimate tool for determining absolute configuration. By utilizing Cu Kα radiation, the anomalous dispersion (measured via the Flack parameter) of light atoms (C, N, O) can be quantified, definitively distinguishing enantiomers[4].

MicroED: The Nanoscale Disruptor

MicroED adapts cryo-electron microscopy (cryo-EM) techniques to electron diffraction of small molecules.

  • The Causality of Choice: Electrons interact with both the atomic nucleus and the electron cloud, resulting in a scattering potential that is approximately 104 to 105 times stronger than X-rays[5]. This allows for the collection of high-resolution diffraction data from sub-micron crystals (100–500 nm)[6]. If an aryl cyclopentanecarbonitrile yields only a fine powder despite exhaustive crystallization screens, MicroED circumvents the crystallization bottleneck entirely[3]. The trade-off is that strong electron-matter interactions lead to dynamical scattering (multiple scattering events), which complicates the extraction of anomalous signals, making absolute stereochemical assignment highly challenging without specialized computational corrections[4].

PXRD + CSP: The Computational Bridge

When a sample is entirely microcrystalline and lacks even nano-scale single crystals suitable for MicroED, PXRD combined with CSP is deployed.

  • The Causality of Choice: PXRD collapses 3D reciprocal space into a 1D diffractogram. While insufficient for direct ab initio structure solution of complex flexible molecules, it serves as an experimental fingerprint. CSP uses quantum mechanical force fields to predict the most thermodynamically stable crystal lattices for the synthesized 2D molecule. The predicted structures are then validated by calculating their theoretical PXRD patterns and matching them to the experimental data via Rietveld refinement.

Quantitative Performance Matrix

The following table summarizes the operational parameters and performance metrics of each technique when applied to small-molecule APIs like aryl cyclopentanecarbonitriles.

ParameterSC-XRDMicroEDPXRD + CSP
Minimum Crystal Size > 10–50 µm100–500 nmBulk powder (nanoscale)
Sample Amount Required Single large crystal< 1 mg10–50 mg
Data Collection Time 12–48 hours< 1 hour1–2 hours (plus weeks for CSP)
Absolute Configuration Yes (Routine via anomalous dispersion)Challenging (Dynamical scattering interference)No (Relative stereochemistry only)
Resolution Limit ~0.7 Å to 0.8 Å~0.8 Å to 1.0 ÅVaries (Limited by peak overlap)
Primary Bottleneck Crystal growth optimizationSample preparation & grid transferComputational cost of CSP

Decision Matrix Workflow

To optimize resource allocation, structural biologists and synthetic chemists should follow a hierarchical approach to technique selection.

G Start Synthesized Aryl Cyclopentanecarbonitrile Cryst Standard Crystallization (Vapor Diffusion / Evaporation) Start->Cryst CheckSize Crystal Size > 10 µm? Cryst->CheckSize SCXRD SC-XRD (Gold Standard) CheckSize->SCXRD Yes CheckMicro Nanocrystals Present (100 nm - 1 µm)? CheckSize->CheckMicro No MicroED MicroED (Cryo-TEM) CheckMicro->MicroED Yes PXRD PXRD + CSP (Powder Analysis) CheckMicro->PXRD No (Amorphous/Bulk)

Decision matrix for selecting the optimal crystallographic technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating critical checkpoints to prevent the propagation of artifactual data.

Protocol A: SC-XRD Workflow for Absolute Stereochemistry

Objective: Determine the absolute configuration of a chiral aryl cyclopentanecarbonitrile.

  • Crystallization (Thermodynamic Control): Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexane (antisolvent).

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, minimizing lattice defects and twinning.

  • Mounting & Validation: Suspend the resulting crystals in Paratone-N oil.

    • Checkpoint 1 (Self-Validation): Examine the crystal under a polarizing microscope. If the crystal extinguishes polarized light uniformly upon rotation, it is a single domain. If it exhibits mosaic colors, it is twinned and must be discarded.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) and cool to 100 K using a nitrogen stream.

    • Causality: Cu Kα radiation maximizes the anomalous scattering signal of the oxygen and nitrogen atoms, which is critical for solving the absolute structure of molecules lacking heavy metals. Cooling to 100 K reduces thermal motion (Debye-Waller factor), enhancing high-angle resolution.

  • Integration & Refinement: Process data using ShelXT (structure solution) and ShelXL (refinement).

    • Checkpoint 2 (Self-Validation): A successful refinement is validated by an R1​ value < 5% and a Flack parameter approaching 0.0 (with an estimated standard deviation < 0.1).

Protocol B: MicroED Workflow for Microcrystalline Powders

Objective: Rapid structural elucidation from <1 mg of microcrystalline powder.

  • Sample Preparation: Place <1 mg of the dry aryl cyclopentanecarbonitrile powder between two glass slides and gently apply shear force to crush the aggregates[5].

    • Causality: MicroED requires crystals to be electron-transparent. Crystals thicker than ~500 nm will absorb the electron beam and exacerbate dynamical scattering, ruining the dataset.

  • Grid Deposition: Dust the crushed powder onto a glow-discharged continuous carbon copper TEM grid. Shake off excess material.

    • Checkpoint 1 (Self-Validation): Insert the grid into the TEM and operate in imaging mode at low magnification. Visually confirm the presence of sharp-edged, semi-transparent nanocrystals. Opaque black chunks are too thick and will yield unusable data.

  • Data Collection: Transfer the grid to a 200 kV Cryo-TEM (e.g., Glacios)[6]. Cool to cryogenic temperatures to mitigate radiation damage. Collect data using continuous rotation (e.g., 0.5° to 1.0° per second) while recording on a direct electron detector.

    • Causality: Continuous rotation finely samples the Ewald sphere, providing accurate integrated intensities and preventing the "missing wedge" problem inherent to static tilt series.

  • Processing: Process the diffraction movies using DIALS or XDS[4].

    • Checkpoint 2 (Self-Validation): Evaluate the CC1/2​ statistic in the highest resolution shell. A CC1/2​ > 0.5 confirms that the high-resolution diffraction spots contain statistically significant signal rather than noise.

References

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure. 4

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - PMC. 3

  • Microcrystal electron diffraction could advance drug development - Drug Target Review. 5

  • Crystal structure determination with SCXRD & MicroED - XtalPi. 6

  • Cyclopentanecarbonitrile | 4254-02-8 - Benchchem. 1

  • European Journal of Organic Chemistry 2/2011 - Infoscience. 2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(3-Fluorophenyl)cyclopentanecarbonitrile in Professional Laboratories

As an intermediate containing both a halogenated aromatic system and a nitrile functional group, 1-(3-Fluorophenyl)cyclopentanecarbonitrile requires rigorous waste management protocols. Improper handling or unauthorized...

Author: BenchChem Technical Support Team. Date: March 2026

As an intermediate containing both a halogenated aromatic system and a nitrile functional group, 1-(3-Fluorophenyl)cyclopentanecarbonitrile requires rigorous waste management protocols. Improper handling or unauthorized chemical treatment of this compound poses severe safety and environmental risks. This guide provides drug development professionals and laboratory scientists with a comprehensive, EHS-compliant operational plan for the safe segregation, containment, and disposal of this chemical.

Mechanistic Rationale for Disposal Strategy

The disposal methodology for 1-(3-Fluorophenyl)cyclopentanecarbonitrile is dictated by the chemical reactivity and thermal degradation profile of its functional groups. Understanding this causality is critical for laboratory safety:

  • The Nitrile Moiety (-C≡N): Chemical treatment of nitriles (such as acid/base hydrolysis or bleach oxidation) in an improvised or standard laboratory setting is strictly prohibited. These reactions can be highly exothermic and risk the liberation of highly toxic hydrogen cyanide (HCN) gas.

  • The Fluorinated Aromatic Ring: The presence of a fluorine atom means that standard combustion will generate hydrogen fluoride (HF) gas, which is profoundly corrosive and toxic.

Conclusion: Due to these dual hazards, laboratory-scale destruction must not be attempted. The only scientifically sound and regulatory-compliant method for disposal is high-temperature commercial incineration (>1000°C) . Commercial facilities utilize specialized incinerators equipped with alkaline flue-gas scrubbers to neutralize HF and ensure the complete oxidation of the nitrile group into harmless nitrogen ( N2​ ) and carbon dioxide ( CO2​ ).

Standard Operating Procedure (SOP): Waste Management Workflow

This protocol is designed as a self-validating system, ensuring that every step includes a verification checkpoint to maintain compliance with the .

Step 1: Container Selection and Preparation

Select a chemically compatible container for halogenated organic waste. High-Density Polyethylene (HDPE) or PTFE-lined glass are the industry standards.

  • Validation Checkpoint: Inspect the container to ensure it is completely dry and free of any incompatible residues (especially strong oxidizers or acids) before use.

Step 2: Waste Segregation

Classify the waste strictly as a Halogenated Organic Solvent/Waste . Do not mix this compound with non-halogenated solvents, aqueous waste, or reactive chemicals.

  • Validation Checkpoint: Verify the waste stream designation on the laboratory's chemical inventory system to prevent cross-contamination.

Step 3: Transfer and Secondary Containment

Perform all waste transfers inside a certified chemical fume hood operating at a minimum face velocity of 100 fpm, in accordance with the . Place the primary waste container inside a secondary containment tray.

  • Validation Checkpoint: Ensure the secondary containment volume is capable of holding at least 110% of the primary container's maximum capacity.

Step 4: Compliance Labeling

Immediately affix a compliant Hazardous Waste label to the container.

  • Validation Checkpoint: Cross-check the label against the chemical's Safety Data Sheet (SDS). Ensure the exact chemical name ("1-(3-Fluorophenyl)cyclopentanecarbonitrile") is written out completely (no abbreviations) and the specific hazard boxes ("Toxic" and "Halogenated") are checked.

Step 5: Satellite Accumulation Area (SAA) Storage

Store the sealed container in the laboratory's designated SAA. The container must remain tightly capped at all times unless actively receiving waste.

  • Validation Checkpoint: Conduct a weekly visual inspection of the SAA to confirm the container is sealed, properly labeled, and showing no signs of bulging or vapor leakage.

Step 6: EHS Transfer and Final Disposal

Initiate a waste pickup request through your institutional Environmental Health and Safety (EHS) department. EHS will route the chemical to a licensed hazardous waste contractor for high-temperature incineration.

Data Presentation: Safety and Classification Parameters

Table 1: Waste Classification and Compatibility

ParameterClassification / RequirementRationale
Waste Stream Halogenated Organic WasteContains a meta-fluorinated phenyl ring.
Incompatibilities Strong oxidizers, strong acids/basesRisk of exothermic reaction and HCN gas evolution.
Container Material HDPE or PTFE-lined GlassPrevents solvent degradation and structural failure.
Final Disposal High-Temperature IncinerationEnsures complete destruction and HF neutralization via scrubbers.

Table 2: Required Personal Protective Equipment (PPE) for Handling

PPE CategorySpecificationOperational Purpose
Hand Protection Nitrile or Neoprene (Double-gloved)Provides an impermeable barrier against organic nitriles.
Eye Protection Chemical splash gogglesPrevents ocular exposure to liquid splashes during transfer.
Body Protection Flame-resistant (FR) lab coatProtects against incidental contact and localized fire hazards.
Respiratory Chemical Fume HoodCaptures and exhausts potentially toxic organic vapors.

Operational Workflow Visualization

WasteDisposal N1 Waste Generation: 1-(3-Fluorophenyl)cyclopentanecarbonitrile N2 Segregation: Halogenated Organic Stream N1->N2 N3 Containerization: HDPE / PTFE-Lined Glass N2->N3 N4 SAA Storage & Compliance Labeling N3->N4 N5 EHS Transfer & High-Temp Incineration N4->N5

Workflow for the safe segregation, containment, and disposal of halogenated nitrile waste.

References

  • Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Handling

A Researcher's Guide to the Safe Handling and Disposal of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 1-(3-Fluorophenyl)cyclopentanecarbonitrile,...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 1-(3-Fluorophenyl)cyclopentanecarbonitrile, a substituted nitrile, demand a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of our researchers and the integrity of our work. Our commitment is to empower you with the knowledge to handle such chemicals responsibly, fostering a culture of safety that extends beyond the product itself.

Understanding the Hazard Profile

Based on analogous compounds, 1-(3-Fluorophenyl)cyclopentanecarbonitrile should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The presence of the carbon-fluorine bond suggests that this compound is likely stable and may persist in the environment. Fluorinated organic compounds, as a class, are under scrutiny for their potential long-term environmental and health impacts.

Essential Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. For handling 1-(3-Fluorophenyl)cyclopentanecarbonitrile, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile offers superior resistance to a wide range of chemicals, including solvents and organic compounds, compared to latex or vinyl. They also provide excellent puncture resistance.
Eye Protection Chemical Safety GogglesProvides a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.
Body Protection Laboratory CoatA flame-resistant lab coat made of a material like cotton or a specialized synthetic blend should be worn and fully buttoned.
Respiratory Protection NIOSH-approved RespiratorTo be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The specific cartridge should be selected based on the potential for vapor or dust exposure.

Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount to minimizing risk. The following protocol outlines the essential steps for safely handling 1-(3-Fluorophenyl)cyclopentanecarbonitrile in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have them within easy reach inside the fume hood to minimize movement.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, then safety goggles, followed by nitrile gloves.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure an appropriate chemical spill kit is readily available.

Handling the Compound
  • Weighing: If weighing the solid, perform this task within the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reactions: All reactions involving this compound must be conducted in a well-ventilated chemical fume hood.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Waste Segregation: All contaminated disposable materials, including weigh boats and paper towels, must be disposed of as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Gloves should be removed last using the proper technique.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Operational Workflow for Handling 1-(3-Fluorophenyl)cyclopentanecarbonitrile

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Equipment handle3->post1 Proceed to Post-Handling post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: A diagram illustrating the sequential workflow for the safe handling of 1-(3-Fluorophenyl)cyclopentanecarbonitrile.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Due to its chemical nature, all materials contaminated with 1-(3-Fluorophenyl)cyclopentanecarbonitrile must be treated as hazardous waste.

Waste Streams
  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted compound. These should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solvents used for reactions and cleaning that are contaminated with the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

Disposal Protocol
  • Containerization: Use only approved, compatible, and properly labeled containers for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Never dispose of nitrile gloves or other contaminated materials in the regular trash. While nitrile gloves will eventually break down in a landfill, those contaminated with hazardous chemicals pose a significant risk to the environment.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can confidently and safely work with 1-(3-Fluorophenyl)cyclopentanecarbonitrile, ensuring both personal safety and environmental responsibility.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). S&S Glove.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. (2025, November 7). Earth Safe PPE.
  • What Do Nitrile Gloves Protect Against? - Unigloves. (2020, February 14). Unigloves.
  • 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile | 2167567-74-8. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Fluorinated Chemical Compounds. (n.d.). Sustainability Directory.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 30). Fisher Scientific.
  • Compound 1-(3-fluorophenyl)cyclopropane-1-carbonitrile. (n.d.). ChemDiv.
  • How to Properly Dispose of Nitrile Gloves After Use. (n.d.). SCHAKE.
  • Material Safety Data Sheet. (n.d.). Cosutin Industrial CO., Limited.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23). Unigloves.
  • Nitrile gloves. (n.d.). Veterinary Sustainability Alliance.
  • How to dispose of nitrile gloves? (2022, July 18). Dystian.com.
  • Fluorinated chemicals need stricter control. (2015, August 11). CMAJ.
  • CAS 77-57-6: 1-Phenylcyclopentanecarbonitrile. (n.d.). CymitQuimica.
  • PFAS - Wikipedia. (n.d.). Wikipedia.
  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31). BUND.
  • 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile. (n.d.). PubChem.
  • 1-Phenylcyclopentanecarbonitrile. (n.d.). PubChem.
  • Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. (n.d.). PMC.
  • Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile. (2005, October 3). Acros Organics.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluorophenyl)cyclopentanecarbonitrile
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1-(3-Fluorophenyl)cyclopentanecarbonitrile
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